4'-Benzyloxy-2'-hydroxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211460. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNLHOTLJFJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309246 | |
| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-12-0 | |
| Record name | 29682-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BENZYLOXY-2'-HYDROXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Benzyloxy-2'-hydroxyacetophenone, a versatile chemical intermediate. It covers its chemical and physical properties, spectral data, synthesis, applications, and safety information. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Core Properties and Identifiers
This compound is a substituted acetophenone that serves as a crucial building block in organic synthesis.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 29682-12-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2][3] |
| IUPAC Name | 1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | [2] |
| Synonyms | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | [1] |
| Appearance | White to off-white amorphous powder | [1][3] |
| Melting Point | 100-107 °C | [1][3] |
| Purity | ≥ 99% (HPLC) | [1][3] |
| InChI | InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | [2] |
| InChIKey | AGQNLHOTLJFJCG-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | [2] |
Computed Chemical Properties
Computational models provide additional insights into the behavior and characteristics of a molecule.
| Computed Property | Value | Reference |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 242.094294304 Da | [2] |
| Monoisotopic Mass | 242.094294304 Da | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Heavy Atom Count | 18 | [2] |
| Covalently-Bonded Unit Count | 1 | [2] |
Applications and Biological Significance
This compound is a key intermediate with diverse applications, primarily in the pharmaceutical and cosmetic industries.[1] Its structure allows for effective participation in reactions like acylation and alkylation, making it a valuable precursor for more complex molecules.[1][3]
-
Pharmaceutical Development : It serves as a fundamental building block in the synthesis of various pharmaceuticals.[1] Its structure is leveraged to create novel compounds targeting specific biological pathways.[1][3]
-
Cosmetic Formulations : Due to its antioxidant properties, it is incorporated into skincare products to protect the skin from oxidative stress.[1][3]
-
Antimicrobial Research : The compound is studied for its potential antimicrobial properties, which could form a basis for developing new treatments against resistant bacterial strains.[1][3]
The general workflow for utilizing this compound as a synthetic intermediate is illustrated below.
Experimental Data and Protocols
Detailed spectral analysis is crucial for confirming the structure and purity of the compound.
Mass Spectrometry (GC-MS - EI-B):
| Instrument | Top 5 Peaks (m/z) and Relative Intensity | Reference |
| JEOL JMS-HX-100 | 91 (99.99), 242 (39.91), 92 (8.57), 65 (8.10), 243 (6.68) | [2] |
| HITACHI M-80 (70 eV) | 91 (999), 242 (399), 92 (86), 65 (81), 243 (67) | [2] |
| HITACHI M-80 (20 eV) | 91 (999), 242 (228), 92 (78), 243 (40), 65 (26) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the provided search results, data for the related compound 4'-Hydroxyacetophenone (in CDCl₃) is presented for reference.
| Spectrum Type | Chemical Shift (ppm) and Assignment | Reference |
| ¹H NMR | 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃) | [4] |
Infrared (IR) Spectroscopy: FTIR spectral data is available for this compound, typically acquired using a KBr wafer technique.[2] Specific peak assignments would require analysis of the full spectrum.
This compound is typically synthesized from a precursor like 2',4'-dihydroxyacetophenone. The following is a generalized experimental protocol based on common benzylation reactions of phenols.
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
2',4'-Dihydroxyacetophenone
-
Benzyl chloride or Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone in the chosen solvent (e.g., acetone) in a round-bottom flask.
-
Add a slight molar excess of a suitable base, such as potassium carbonate. This deprotonates the more acidic 4'-hydroxyl group preferentially.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add benzyl chloride (or bromide) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
The logical flow of this synthesis is depicted in the diagram below.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
| Hazard Statement Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H400 | Very toxic to aquatic life |
Precautionary Measures: Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment.[2] Store in a cool, dry place, typically between 0-8 °C.[1][3]
References
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone chemical structure.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone, also known as 4'-Benzyloxy-2'-hydroxyacetophenone, is a key organic intermediate in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzyloxy group, a hydroxyl group, and a ketone, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characteristic spectral data.
Chemical Structure and Properties
The fundamental properties of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| IUPAC Name | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | [1] |
| CAS Number | 29682-12-0 | [1][2] |
| Appearance | White to off-white amorphous powder | [2] |
| Melting Point | 100-107 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Synthesis: Williamson Ether Synthesis
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a weak base, such as potassium carbonate.
Experimental Protocol
Materials:
-
2,4-dihydroxyacetophenone (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Acetone
-
Methanol (for recrystallization)
Procedure:
-
In a 100 ml flask, combine 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), benzyl bromide (4 mmol), and 40 ml of acetone.
-
Stir the mixture at 331 K for 3 hours.
-
Upon completion of the reaction, the crude product is obtained.
-
Purify the crude product by recrystallization from methanol to yield single crystals of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.
Yield: 78%[3]
Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Data
The structural confirmation of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone is achieved through various spectroscopic methods. The expected spectral data are summarized below.
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm): Aromatic protons (6.5-7.8 ppm), benzylic protons (-CH₂-) (around 5.1 ppm), methyl protons (-CH₃) (around 2.5 ppm), and hydroxyl proton (-OH) (variable, broad). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): Carbonyl carbon (C=O) (>190 ppm), aromatic carbons (100-165 ppm), benzylic carbon (-CH₂-) (around 70 ppm), and methyl carbon (-CH₃) (around 25 ppm). |
| IR Spectroscopy | Characteristic peaks (cm⁻¹): O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic, ~3100-3000 cm⁻¹), C-H stretching (aliphatic, ~3000-2850 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹). |
| Mass Spectrometry | Expected fragmentation: The molecular ion peak (M⁺) at m/z = 242. Key fragments would likely correspond to the loss of the benzyl group (m/z = 91) and the acetyl group (m/z = 43). |
Applications in Research and Development
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone is a valuable precursor in the synthesis of various biologically active compounds. The presence of the benzyloxy group provides a lipophilic character, while the hydroxyl and ketone functionalities offer sites for further chemical modifications. This makes it an important starting material for the development of novel therapeutic agents and other functional organic materials. Its derivatives are investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.
References
Physical and chemical properties of 4'-Benzyloxy-2'-hydroxyacetophenone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Benzyloxy-2'-hydroxyacetophenone is a poly-functionalized aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring a hydroxyl group, a ketone, and a benzyl ether, provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. It is particularly valuable in the pharmaceutical and cosmetic industries. In medicinal chemistry, it is a key precursor for the synthesis of flavonoids, chalcones, and other heterocyclic compounds that are investigated for a wide range of biological activities. Its antioxidant properties also make it an ingredient of interest in cosmetic formulations for skin protection. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and its role as a synthetic precursor.
Chemical Identity and Structure
The fundamental identifiers and structural representation of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone[1] |
| CAS Number | 29682-12-0[1] |
| Molecular Formula | C₁₅H₁₄O₃[1] |
| Molecular Weight | 242.27 g/mol [1] |
| InChIKey | AGQNLHOTLJFJCG-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
| 2D Structure |
|
Physical Properties
The known physical properties of the compound are presented in a solid, crystalline form at standard conditions.
| Property | Value | Source |
| Appearance | White to off-white amorphous powder | Chem-Impex |
| Melting Point | 100-107 °C | Chem-Impex |
| Solubility | Soluble in polar organic solvents like ethanol and methanol. Poorly soluble in nonpolar solvents and water. | Inferred from structure |
| Storage | Store at 0-8 °C | Chem-Impex |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | Singlet (broad) | 1H | 2'-OH (intramolecular H-bond) |
| ~7.70 | Doublet | 1H | H-6' |
| ~7.45 - 7.30 | Multiplet | 5H | Benzyl aromatic protons |
| ~6.55 | Doublet of doublets | 1H | H-5' |
| ~6.50 | Doublet | 1H | H-3' |
| ~5.10 | Singlet | 2H | -OCH₂-Ph |
| ~2.55 | Singlet | 3H | -C(O)CH₃ |
Table 4.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~202.5 | C=O |
| ~165.0 | C-4' |
| ~164.5 | C-2' |
| ~136.0 | Benzyl C (quaternary) |
| ~132.5 | C-6' |
| ~128.8 | Benzyl C-H |
| ~128.4 | Benzyl C-H |
| ~127.5 | Benzyl C-H |
| ~114.0 | C-1' |
| ~108.0 | C-5' |
| ~101.5 | C-3' |
| ~70.5 | -OCH₂-Ph |
| ~26.5 | -CH₃ |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data reveals key fragmentation patterns useful for identification.
Table 4.3: Key Mass Spectrometry Fragments
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 242 | 39.91% | [M]⁺ (Molecular Ion) |
| 91 | 99.99% | [C₇H₇]⁺ (Tropylium ion, benzyl fragment) - Base Peak |
| 65 | 8.10% | [C₅H₅]⁺ (Fragment from tropylium ion) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the selective O-alkylation of 2,4-dihydroxyacetophenone with benzyl bromide. The 4'-hydroxyl group is more acidic and sterically more accessible than the 2'-hydroxyl group (which is involved in intramolecular hydrogen bonding with the acetyl group), allowing for regioselective benzylation at the 4'-position.
Reaction Scheme: 2,4-Dihydroxyacetophenone + Benzyl Bromide --(K₂CO₃, Acetone)--> this compound
Detailed Protocol:
-
To a 100 mL flask, add 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and 40 mL of acetone.
-
Add benzyl bromide (4 mmol) to the suspension.
-
Stir the reaction mixture vigorously at 331 K (58 °C) for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from methanol to yield single crystals of this compound (Typical Yield: ~78%).[2]
References
An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4'-Benzyloxy-2'-hydroxyacetophenone, a key intermediate in organic synthesis. It details the compound's physicochemical properties, provides experimental protocols for its application, and outlines a representative synthetic pathway.
Core Compound Data
This compound is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules, including flavonoids and other biologically active compounds.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone | [2] |
| CAS Number | 29682-12-0 | [2] |
| Appearance | White to off-white amorphous powder | |
| Melting Point | 100-107 °C |
Spectroscopic and Physicochemical Properties
Below is a summary of key physicochemical and spectroscopic data for this compound.
| Data Type | Description |
| ¹H NMR | Data available on PubChem, acquired on a Varian A-60 instrument.[2] |
| ¹³C NMR | Data available on PubChem, acquired on a Varian CFT-20 instrument.[2] |
| IR Spectra | FTIR data available, obtained using a KBr wafer technique.[2] |
| Mass Spectrometry | GC-MS data is available, with major peaks observed.[2] |
| Purity | Commercially available with ≥99% purity (via HPLC). |
| Storage | Recommended storage at 0-8 °C. |
Experimental Protocols
This compound is a key starting material in the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to flavonoids and other heterocyclic compounds with significant biological activities.
Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 to 1.1 equivalents of the selected aromatic aldehyde.
-
Base Catalyst: While stirring the mixture, slowly add an aqueous or ethanolic solution of potassium hydroxide (a substantial excess, often 40-50% solution).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will cause the chalcone product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water until the filtrate is neutral to litmus paper.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified chalcone in a desiccator or a vacuum oven at a low temperature.
Synthetic Workflow and Applications
The primary application of this compound in research and development is as an intermediate in the synthesis of chalcones and flavonoids. These classes of compounds are studied for a wide range of potential therapeutic applications.
Logical Workflow for Chalcone Synthesis
The following diagram illustrates the general workflow for the synthesis of a chalcone derivative from this compound using the Claisen-Schmidt condensation described in the protocol above.
Caption: Workflow for the synthesis of chalcones.
The resulting chalcones can then be used in further synthetic steps, for example, cyclization reactions to form flavonoids. These compounds are of interest due to their potential antioxidant and antimicrobial properties.[1] The structural framework of this compound makes it a valuable precursor for creating diverse molecular libraries for drug discovery screening.
References
Technical Guide: Physicochemical Properties of 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of 4'-Benzyloxy-2'-hydroxyacetophenone (CAS No: 29682-12-0), a versatile intermediate compound utilized in pharmaceutical development, cosmetic formulations, and analytical chemistry.[1] This document outlines its key physical properties and provides detailed experimental protocols for their determination.
Core Physicochemical Data
The quantitative data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | White to off-white amorphous powder | [1] |
| Melting Point | 100-107 °C | [1] |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The large non-polar region of the molecule outweighs the polarity of the single hydroxyl and ketone groups. |
| Ethanol | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the solute. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hexane | Insoluble | A non-polar solvent that will not effectively solvate the polar functional groups of the molecule. |
| Diethyl Ether | Sparingly Soluble | A slightly polar solvent, may show some limited solubility. |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are provided below.
Protocol 1: Melting Point Determination via Capillary Method
This protocol outlines the determination of the melting point range using a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom, sealed end.
-
Repeat until the packed sample is approximately 1-2 mm high.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned with the bulb aligned with the sample.
-
-
Determination:
-
Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the end of the melting range).
-
It is standard practice to perform at least two careful determinations to ensure consistency.[2]
-
Protocol 2: Qualitative Solubility Determination
This protocol describes a method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, ethanol, hexane)
-
Small test tubes
-
Spatula or weighing scale
-
Vortex mixer or stirring rod
-
Graduated cylinder or pipette
Procedure:
-
Sample Addition:
-
Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a clean, dry test tube.
-
-
Solvent Addition:
-
Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.
-
-
Mixing:
-
After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds to facilitate dissolution.
-
-
Observation:
-
Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording:
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Qualitative Solubility Testing.
References
Spectral Data Analysis of 4'-Benzyloxy-2'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-Benzyloxy-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds and a component in cosmetic formulations. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow diagram for spectral data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone
-
CAS Number: 29682-12-0[1]
-
Molecular Formula: C₁₅H₁₄O₃[1]
-
Molecular Weight: 242.27 g/mol [1]
-
Appearance: White to off-white amorphous powder
-
Melting Point: 100-107 °C
Spectroscopic Data
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the public domain search results. The data would typically be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
FTIR Spectral Data (KBr Wafer) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Weak | C-H stretch (aliphatic -CH₃) |
| ~1640 | Strong | C=O stretch (ketone, intramolecular H-bonding) |
| ~1600, 1580, 1450 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1270 | Strong | C-O stretch (aryl ether) |
| ~1120 | Strong | C-O stretch (phenol) |
| ~740, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Note: The specific peak values are inferred based on the known functional groups of this compound and general IR spectroscopy principles for similar aromatic ketones.[2][3]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 242 | 39.91 | [M]⁺ (Molecular Ion) |
| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 92 | 8.57 | [C₇H₈]⁺ |
| 65 | 8.10 | [C₅H₅]⁺ |
| 243 | 6.68 | [M+1]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. The sample is vaporized by heating in the ion source.
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Benzyloxy-2'-hydroxyacetophenone. The information presented herein is intended to assist researchers in the structural elucidation and characterization of this and related compounds, which are of interest in various fields, including medicinal chemistry and materials science.
Molecular Structure and Proton Environments
This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The numbering of the protons for the purpose of spectral assignment is shown in the diagram below.
Diagram 1: Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol: ¹H NMR Spectroscopy
A solution of this compound in deuterated chloroform (CDCl₃) was prepared. The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer at room temperature. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Quantitative ¹H NMR Data
The detailed ¹H NMR spectral data for this compound are summarized in the table below. The data includes the chemical shift (δ) in parts per million (ppm), the integration value (number of protons), the multiplicity of the signal, and the coupling constants (J) in Hertz (Hz).
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ (-OH) | 12.77 | 1H | s (singlet) | - |
| Hf | 7.64 | 1H | d (doublet) | 8.8 |
| Hh | 7.44 - 7.31 | 5H | m (multiplet) | - |
| Hc | 6.54 | 1H | d (doublet) | 2.4 |
| Hd | 6.49 | 1H | dd (doublet of doublets) | 8.8, 2.4 |
| H_g (-CH₂-) | 5.08 | 2H | s (singlet) | - |
| Hₑ (-CH₃) | 2.56 | 3H | s (singlet) | - |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound displays several key features that allow for its unambiguous identification.
-
Hydroxyl Proton (Hₐ): The singlet at 12.77 ppm is characteristic of a phenolic hydroxyl group that is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group. This hydrogen bonding deshields the proton significantly, shifting it far downfield.
-
Aromatic Protons (Hf, Hh, Hc, Hd):
-
The doublet at 7.64 ppm (Hf) is attributed to the proton ortho to the acetyl group, which is deshielded by the carbonyl's anisotropic effect. It shows coupling only to Hd.
-
The multiplet between 7.44 and 7.31 ppm integrates to five protons and corresponds to the protons of the benzyl ring (Hh, Hi, and Hj in the diagram, though not explicitly resolved in the provided data).
-
The doublet at 6.54 ppm (Hc) is assigned to the proton ortho to the benzyloxy group.
-
The doublet of doublets at 6.49 ppm (Hd) corresponds to the proton situated between the benzyloxy and acetyl-substituted carbons, showing coupling to both Hf and Hc.
-
-
Benzylic Protons (H_g): The singlet at 5.08 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl group. The absence of coupling indicates no adjacent protons.
-
Acetyl Protons (Hₑ): The singlet at 2.56 ppm, with an integration of three protons, is characteristic of the methyl protons of the acetyl group.
Signaling Pathways and Logical Relationships
The coupling patterns observed in the aromatic region of the spectrum provide definitive information about the substitution pattern of the acetophenone ring.
Diagram 2: Proton Coupling Relationships
Caption: Coupling interactions between aromatic protons on the acetophenone ring.
This diagram illustrates the ortho-coupling between Hf and Hd (J = 8.8 Hz) and the meta-coupling between Hc and Hd (J = 2.4 Hz), which is consistent with the assigned structure. The absence of other couplings for Hf and Hc further confirms their positions relative to other substituents.
An In-depth Technical Guide to the 13C NMR Spectroscopy of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the key 13C Nuclear Magnetic Resonance (NMR) shifts for 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this guide presents a predicted 13C NMR chemical shift dataset, compiled and analyzed based on data from structurally analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra for this class of compounds and includes a workflow for its synthesis and characterization.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone are summarized in Table 1. These predictions are based on an analysis of published data for structurally related compounds, including 2'-hydroxyacetophenone, 4'-hydroxyacetophenone, and other substituted acetophenones. The assignments are made based on established substituent effects and typical chemical shift ranges for aromatic and carbonyl carbons.
Table 1: Predicted 13C NMR Chemical Shifts for 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~204 | The carbonyl carbon is significantly deshielded. |
| C-2 (C-OH) | ~165 | The carbon bearing the hydroxyl group is deshielded. |
| C-4 (C-OBn) | ~163 | The carbon attached to the benzyloxy group is deshielded. |
| C-6 | ~132 | Aromatic CH. |
| C-1' (ipso-C of benzyl) | ~136 | Quaternary carbon of the benzyl group. |
| C-2'/C-6' (ortho-C of benzyl) | ~128.6 | Aromatic CH of the benzyl group. |
| C-3'/C-5' (meta-C of benzyl) | ~128.2 | Aromatic CH of the benzyl group. |
| C-4' (para-C of benzyl) | ~127.5 | Aromatic CH of the benzyl group. |
| C-1 | ~114 | Quaternary carbon of the acetophenone ring. |
| C-5 | ~107 | Aromatic CH. |
| C-3 | ~102 | Aromatic CH. |
| -OCH2- | ~70 | Methylene carbon of the benzyl group. |
| -CH3 | ~26 | Methyl carbon of the acetyl group. |
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used if higher solubility is required.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
2. NMR Instrument Parameters:
-
Spectrometer: The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Nucleus: Observe the 13C nucleus.
-
Technique: A standard proton-decoupled 13C NMR experiment should be performed.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the expected range of chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).
Synthesis and Characterization Workflow
The synthesis of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone is typically achieved through a Williamson ether synthesis. The following diagram illustrates the general workflow from synthesis to characterization.
Caption: Synthesis and characterization workflow.
In-Depth Technical Guide: Investigating the Antioxidant Properties of Benzyloxyacetophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigation into the antioxidant properties of benzyloxyacetophenones, a class of organic compounds with potential therapeutic applications. This document details the synthesis, in vitro antioxidant screening methodologies, and potential signaling pathways involved in their mechanism of action. Particular emphasis is placed on standardized experimental protocols for assays such as DPPH, ABTS, and FRAP, which are critical for evaluating the radical scavenging and reducing capabilities of these compounds. Furthermore, this guide explores the structure-activity relationships that govern their antioxidant potential and discusses the engagement of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams to enhance understanding.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. Oxidative stress is a significant contributing factor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Benzyloxyacetophenones, a class of aromatic ketones, have emerged as a promising scaffold for the development of novel antioxidant agents. Their chemical structure, featuring a benzyloxy group attached to an acetophenone core, offers opportunities for synthetic modification to enhance their antioxidant efficacy. The phenolic hydroxyl groups, either present on the benzyloxy or the acetophenone moiety, are key to their radical scavenging activity. This guide will delve into the scientific investigation of these compounds, providing the necessary technical details for researchers in the field.
Synthesis of Benzyloxyacetophenone Derivatives
The synthesis of benzyloxyacetophenone derivatives typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a benzyl halide in the presence of a base. For instance, 4'-benzyloxy-2'-hydroxyacetophenone can be synthesized from 2',4'-dihydroxyacetophenone and benzyl chloride.
Further modifications can be introduced to the benzyl or the acetophenone ring to explore structure-activity relationships. For example, the introduction of additional hydroxyl or methoxy groups on either aromatic ring can significantly influence the antioxidant activity. The synthesis of a series of acetophenone benzoylhydrazones, which are structurally related, has been reported, highlighting the synthetic versatility of the acetophenone scaffold.[1]
In Vitro Antioxidant Activity Screening
The antioxidant potential of benzyloxyacetophenones is evaluated using various in vitro assays that measure different aspects of their radical scavenging and reducing capabilities. The most common assays are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the test benzyloxyacetophenone derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test benzyloxyacetophenone derivative or standard (e.g., Trolox) at various concentrations to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution that has the same antioxidant capacity as the test sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][4] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 100 µL of the test benzyloxyacetophenone derivative or standard (e.g., FeSO₄·7H₂O) at various concentrations to a test tube.
-
Add 3 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as FRAP units, where 1 FRAP unit is the reduction of 1 mole of Fe³⁺ to Fe²⁺.
-
Data Presentation: Antioxidant Activity of Structurally Related Compounds
Table 1: DPPH Radical Scavenging Activity of Acetophenone Benzoylhydrazone Derivatives
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| 5a | Unsubstituted | > 200 | [1] |
| 5g | 2,4-dihydroxyacetophenone analogue | 15.6 | [1] |
| Standard (Ascorbic Acid) | - | 25.3 | [1] |
Data extracted from a study on acetophenone benzoylhydrazones, which are structurally related to benzyloxyacetophenones.[1]
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Acetophenone Benzoylhydrazone Derivatives
| Compound | Substitution Pattern | FRAP Value (mM Fe²⁺/mM compound) | Reference |
| 5a | Unsubstituted | 1.85 | [1] |
| 5g | 2,4-dihydroxyacetophenone analogue | 1.23 | [1] |
| Standard (Ascorbic Acid) | - | 0.98 | [1] |
Data extracted from a study on acetophenone benzoylhydrazones, which are structurally related to benzyloxyacetophenones.[1]
Structure-Activity Relationship (SAR)
The antioxidant activity of phenolic compounds is highly dependent on their chemical structure. For benzyloxyacetophenones, the following structural features are expected to influence their antioxidant potential:
-
Number and Position of Hydroxyl Groups: The presence of hydroxyl groups is crucial for radical scavenging activity. A greater number of hydroxyl groups generally leads to higher antioxidant activity. The position of these groups is also important; for instance, hydroxyl groups at the ortho and para positions to the carbonyl group can enhance activity due to the formation of stable phenoxyl radicals through resonance.
-
Intramolecular Hydrogen Bonding: A hydroxyl group at the 2'-position of the acetophenone ring can form an intramolecular hydrogen bond with the carbonyl oxygen. This can affect the bond dissociation enthalpy of the phenolic O-H bond and, consequently, the hydrogen atom donating ability.
-
Substitution on the Benzyl Ring: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the benzyl ring can increase the stability of the resulting radical and enhance antioxidant activity. Conversely, electron-withdrawing groups may decrease activity. Studies on benzylideneacetophenones have shown that electron-donating groups on both aromatic rings tend to enhance anti-inflammatory and antioxidant activities.[5]
Signaling Pathways: The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The Nrf2-antioxidant response element (ARE) signaling pathway is a major cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
It is hypothesized that benzyloxyacetophenones with potent antioxidant activity may exert their protective effects not only by direct radical scavenging but also by activating the Nrf2-ARE pathway. Further research is warranted to investigate the ability of these compounds to induce Nrf2 nuclear translocation and upregulate the expression of Nrf2-dependent antioxidant enzymes.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Activation of the Nrf2-ARE Signaling Pathway by Antioxidants.
Conclusion
Benzyloxyacetophenones represent a promising class of compounds for the development of novel antioxidant agents. This technical guide has outlined the key aspects of their investigation, from synthesis to in vitro evaluation and potential mechanisms of action. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a standardized approach for screening their antioxidant activity. While specific quantitative data for a wide range of benzyloxyacetophenones is an area for future research, the structure-activity relationships derived from related compounds provide a solid foundation for the rational design of more potent derivatives. Furthermore, the potential modulation of the Nrf2 signaling pathway by these compounds opens up exciting avenues for exploring their cytoprotective effects beyond direct radical scavenging. This guide serves as a valuable resource for researchers dedicated to advancing the field of antioxidant drug discovery.
References
- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pub.h-brs.de [pub.h-brs.de]
- 5. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Anti-inflammatory Screening of Hydroxyacetophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary screening of hydroxyacetophenone analogs for their anti-inflammatory properties. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to facilitate the discovery and development of novel anti-inflammatory agents. This document summarizes quantitative data from various studies, offers detailed methodologies for key experiments, and visualizes complex biological pathways and experimental workflows.
Introduction to Hydroxyacetophenones as Anti-inflammatory Agents
Hydroxyacetophenones are a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant and anti-inflammatory effects. Their basic chemical scaffold provides a versatile platform for the synthesis of various analogs with potentially enhanced therapeutic properties. The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. For instance, p-Hydroxyacetophenone (HAP) has been shown to attenuate pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. Furthermore, certain hydroxyacetophenone analogs act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are lipid mediators that modulate inflammatory responses[2]. The exploration of hydroxyacetophenone derivatives, therefore, presents a promising avenue for the development of new anti-inflammatory drugs.
Quantitative Anti-inflammatory Data
The following tables summarize the in vitro anti-inflammatory activity of selected hydroxyacetophenone analogs from various studies. This data provides a comparative overview of their potency.
Table 1: Inhibition of Nitric Oxide (NO) Production and Cytokine Expression
| Compound | Assay | Cell Line | Concentration | % Inhibition | IC50 | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | NO Production | J774A.1 Macrophages | 91.78 µM | 38.96% | - | [3] |
| DHAP | IL-1β Production | J774A.1 Macrophages | 91.78 µM | 55.56% | - | [3] |
| DHAP | IL-6 Production | J774A.1 Macrophages | 91.78 µM | 51.62% | - | [3] |
| DHAP | TNF-α Production | J774A.1 Macrophages | 91.78 µM | 59.14% | - | [3] |
| p-Hydroxyacetophenone (HAP) | NO Production | Homogenized Paw Tissue | - | Inhibited | - | [1] |
| HAP | TNF-α Attenuation | Homogenized Paw Tissue | - | Attenuated | - | [1] |
| HAP | IL-1β Attenuation | Homogenized Paw Tissue | - | Attenuated | - | [1] |
| HAP | IL-6 Attenuation | Homogenized Paw Tissue | - | Attenuated | - | [1] |
Table 2: Enzyme Inhibition and Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [3] |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH Radical Scavenging | 0.15 mM | [3] |
| Hydroxylated Chalcone Derivative (from p-hydroxyacetophenone) | Heat-induced Hemolysis | 1146.78±0.55μg/ml | [4] |
| p-Hydroxyacetophenone (HAP) | COX-2 Inhibition | - (Inhibited) | [1] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of hydroxyacetophenone analogs are often mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Phenolic compounds, including hydroxyacetophenone analogs, can inhibit this pathway at various points.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.
Caption: Overview of the MAPK signaling pathways in inflammation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable preliminary screening of anti-inflammatory compounds.
Synthesis of Hydroxyacetophenone Analogs
The synthesis of novel hydroxyacetophenone analogs is a critical first step. A common method for creating derivatives is the Claisen-Schmidt condensation, which can be used to synthesize chalcones from substituted acetophenones and benzaldehydes[4]. Microwave-assisted synthesis is another efficient method for generating Mannich bases from 4-hydroxyacetophenone[5].
In Vitro Anti-inflammatory Assays
A variety of in vitro assays are employed to assess the anti-inflammatory potential of hydroxyacetophenone analogs.
-
Principle: This assay measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7 or J774A.1) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.
-
Methodology:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
-
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins from arachidonic acid.
-
Methodology (Fluorometric):
-
A human recombinant COX-2 enzyme is used.
-
The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product.
-
The enzyme, assay buffer, and a COX probe are incubated with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically.
-
The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence and absence of the inhibitor.
-
-
Principle: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant of stimulated immune cells.
-
Methodology:
-
Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with the test compound and an inflammatory stimulus (e.g., LPS).
-
After incubation, collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine to measure their concentrations according to the manufacturer's instructions.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary anti-inflammatory screening of hydroxyacetophenone analogs.
Caption: Workflow for preliminary anti-inflammatory screening.
Conclusion
Hydroxyacetophenone and its analogs represent a promising class of compounds for the development of novel anti-inflammatory therapies. Their mechanism of action often involves the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the suppression of pro-inflammatory mediators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to conduct preliminary screenings and identify lead compounds for further development. Future research should focus on expanding the library of hydroxyacetophenone analogs and conducting more extensive in vivo studies to validate the in vitro findings and assess their therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Flavonoid Synthesis: A Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone
An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Synthetic Intermediate
Abstract
4'-Benzyloxy-2'-hydroxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active compounds, most notably flavonoids and other polyphenolic natural products. Its strategic combination of a protected para-hydroxyl group and a reactive ortho-hydroxyl group makes it an ideal starting material for constructing complex molecular architectures. This technical guide delves into the synthetic history of this compound, provides detailed experimental protocols for its preparation, and presents its physicochemical data in a clear, tabular format. Furthermore, this document explores its utility in the synthesis of pharmacologically relevant molecules and visualizes the key synthetic pathways using logical diagrams. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The acetophenone framework is a common motif in a multitude of natural products and pharmaceutical agents. Among the functionalized acetophenones, this compound stands out as a particularly valuable synthetic intermediate. The benzyl ether at the 4'-position serves as a robust protecting group, allowing for selective reactions at other sites of the molecule, while the 2'-hydroxyl group is strategically positioned for cyclization reactions, such as those employed in the synthesis of flavones, isoflavones, and related heterocyclic systems.
The primary application of this compound is in the construction of the core structure of flavonoids, a class of plant secondary metabolites renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. By utilizing this compound, chemists can introduce specific functionalities onto the A-ring of the flavonoid skeleton before the final deprotection of the hydroxyl group.
Synthetic History and Methodologies
The discovery of this compound is intrinsically linked to the development of synthetic routes towards functionalized flavonoids. While a singular "discovery" paper for this specific intermediate is not prominent in the historical literature, its synthesis represents a logical and strategic application of well-established organic reactions. The most common and efficient method for its preparation is the Williamson ether synthesis , which involves the selective benzylation of one of the hydroxyl groups of a dihydroxyacetophenone precursor.
Alternative, though less direct, approaches could theoretically involve the Fries rearrangement of a benzyloxyphenyl acetate or a Friedel-Crafts acylation of a benzyloxyphenol. However, these methods often suffer from issues with regioselectivity and harsher reaction conditions, making the Williamson ether synthesis the preferred route.
Williamson Ether Synthesis
The most widely adopted method for the synthesis of this compound is the selective O-benzylation of 2,4-dihydroxyacetophenone. This reaction takes advantage of the differential acidity of the two hydroxyl groups. The para-hydroxyl group is more acidic and therefore more readily deprotonated than the ortho-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for the selective alkylation at the 4'-position.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis.
Synthesis of this compound from 2,4-Dihydroxyacetophenone
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.1 equivalents).
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
To this mixture, add benzyl bromide (1.05 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 29682-12-0 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white amorphous powder[1] |
| Melting Point | 100-107 °C[1] |
| Purity | ≥ 99% (HPLC)[1] |
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,4-Dihydroxyacetophenone |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% |
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathway and a logical workflow for the synthesis and purification of this compound.
References
In-Depth Technical Guide: Safety and Hazard Information for 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available safety and hazard information for 4'-Benzyloxy-2'-hydroxyacetophenone (CAS No: 29682-12-0). Due to a notable lack of specific experimental toxicology data for this compound in publicly available literature and databases, this guide also presents data for the structurally related compound, 4'-Hydroxyacetophenone (CAS No: 99-93-4), to offer a point of reference. It is crucial to note that while these compounds share a common core structure, the presence of a benzyl group in this compound can significantly alter its physicochemical properties, metabolism, and toxicological profile. Therefore, the data for 4'-Hydroxyacetophenone should be interpreted with caution and is not a direct substitute for data on this compound. This document is intended to be a resource for researchers and professionals to inform safe handling practices and to highlight the existing data gaps for this specific chemical.
Chemical Identification
| Identifier | This compound |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one |
| Synonyms | 4-(Benzyloxy)-2-hydroxyacetophenone |
| CAS Number | 29682-12-0[1][2] |
| Molecular Formula | C15H14O3[1][2][3] |
| Molecular Weight | 242.27 g/mol [3] |
| Chemical Structure | ![Image of the chemical structure of this compound] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Pictogram:
-
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
-
H400: Very toxic to aquatic life. [3]
Precautionary Statements: A comprehensive list of precautionary statements is not consistently available across sources. Standard precautions for handling irritating and environmentally hazardous chemicals should be followed. This includes avoiding contact with skin, eyes, and clothing, ensuring adequate ventilation, and preventing release to the environment.
Summary of Available Toxicological Data
A thorough search of scientific literature and toxicological databases did not yield specific quantitative toxicity data (e.g., LD50, NOAEL) for this compound. The following sections summarize the qualitative hazard information available.
Acute Toxicity
No experimental data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found.
Skin Corrosion/Irritation
The GHS classification indicates that this compound causes skin irritation (H315)[3]. No specific experimental studies detailing the methodology or the severity of irritation (e.g., Draize test scores) were identified.
Serious Eye Damage/Irritation
The GHS classification indicates that this compound causes serious eye irritation (H319)[3]. No specific experimental studies (e.g., in vivo rabbit eye tests) were found to quantify the level of irritation.
Respiratory or Skin Sensitization
There is no available data to classify the skin or respiratory sensitization potential of this compound.
Germ Cell Mutagenicity
No studies on the mutagenic potential of this compound were found.
Carcinogenicity
No studies on the carcinogenic potential of this compound were found.
Reproductive Toxicity
No studies on the reproductive or developmental toxicity of this compound were found.
Specific Target Organ Toxicity (Single and Repeated Exposure)
The GHS classification suggests that this compound may cause respiratory irritation (H335) upon single exposure[3]. No data on repeated-dose toxicity is available.
Ecotoxicological Information
This compound is classified as very toxic to aquatic life (H400)[3]. However, no specific ecotoxicity data, such as EC50 values for daphnia or algae, or LC50 values for fish, were found.
Data for Structurally Related Compound: 4'-Hydroxyacetophenone
Given the scarcity of data for the title compound, this section provides a summary of the extensive toxicological data available for 4'-Hydroxyacetophenone. It is imperative to reiterate that these data are not directly applicable to this compound and should be used for informational and comparative purposes only. The presence of the bulky, lipophilic benzyl group can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, the toxicity profile.
Quantitative Toxicological Data for 4'-Hydroxyacetophenone
| Endpoint | Test Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 2240 mg/kg bw | [4] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg bw | [4][5] |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [5] |
| Eye Irritation | Rabbit | Ocular | Irritant | [5] |
| Skin Sensitization | Animal Studies | Dermal | Not sensitizing | [5] |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral (28-day) | 600 mg/kg bw/day | [4][6] |
Experimental Protocols for 4'-Hydroxyacetophenone (Examples)
-
Acute Oral Toxicity (OECD 401): As described in a study, groups of rats were administered single oral gavage doses of 4'-hydroxyacetophenone in corn oil and observed for 14 days. Mortality and clinical signs were recorded, and the LD50 was calculated[4].
-
Skin Irritation (OECD 404): In a study following OECD Guideline 404, the substance was applied to the skin of rabbits. The sites were observed for erythema and edema at specified intervals[5].
-
Eye Irritation (OECD 405): Following OECD Guideline 405, the test substance was instilled into the eyes of rabbits, and the cornea, iris, and conjunctiva were scored for irritation[5].
-
Repeated Dose Oral Toxicity (OECD 407): In a 28-day study, rats were administered daily oral doses of 4'-hydroxyacetophenone. The study included monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology to determine the No-Observed-Adverse-Effect-Level (NOAEL)[4][6].
Logical Workflow for Chemical Hazard Assessment
In the absence of specific signaling pathway information for this compound, the following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance, highlighting the data gaps for the compound .
Caption: Generalized workflow for chemical hazard assessment.
Conclusion and Recommendations
This compound is classified as a skin and eye irritant, a potential respiratory irritant, and very toxic to aquatic life. However, there is a significant lack of publicly available, specific experimental data to quantify these hazards. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and in a well-ventilated area to minimize exposure. Release to the environment should be strictly avoided.
Given the data gaps, it is recommended that:
-
Caution be exercised when using this compound, assuming a hazard profile consistent with its GHS classification until more definitive data is available.
-
The toxicological data for 4'-hydroxyacetophenone should not be used for formal risk assessment of this compound but can provide a preliminary understanding of the potential toxicities of the core chemical structure.
-
Further toxicological testing is warranted to establish a comprehensive safety profile for this compound, particularly if its use in research or development is anticipated to be significant. This should include, at a minimum, studies on acute toxicity, skin and eye irritation with scoring, skin sensitization, and aquatic toxicity to generate quantitative data.
References
- 1. This compound | 29682-12-0 [amp.chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C15H14O3 | CID 309257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. download.basf.com [download.basf.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone from Resacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone from the selective O-benzylation of resacetophenone. The protocol details the reaction conditions, purification methods, and characterization of the final product. This synthesis is a crucial step in the preparation of various flavonoids and other biologically active molecules. The presented method is robust, offering a good yield and high purity of the desired product.
Introduction
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and natural products. Its structure, featuring a protected hydroxyl group and a free hydroxyl group ortho to an acetophenone moiety, makes it a versatile building block for various chemical transformations, including chalcone synthesis and subsequent cyclization to form flavonoids. The selective benzylation of the 4'-hydroxyl group of resacetophenone is the most direct route to this intermediate. This document outlines a reliable and reproducible protocol for this synthesis, intended for use in research and development laboratories.
Chemical Reaction
The synthesis proceeds via a nucleophilic substitution reaction (Williamson ether synthesis), where the more acidic 4'-hydroxyl group of resacetophenone is deprotonated by a weak base, and the resulting phenoxide ion attacks the electrophilic carbon of benzyl bromide.
Reaction Scheme:
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Resacetophenone (2',4'-Dihydroxyacetophenone) | [1] |
| Product | This compound | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Reaction Yield | 78% | [1] |
| Melting Point | Not explicitly reported, but crystals formed | [1] |
| Purity | High (suitable for single crystal growth) | [1] |
| Reagent | Molar Ratio (to Resacetophenone) | Notes |
| Resacetophenone | 1 | - |
| Benzyl Bromide | 1 | |
| Potassium Carbonate | 2 | Base |
| Solvent | Volume | Notes |
| Acetone | 10 mL per mmol of Resacetophenone | Reaction |
| Methanol | As required | Recrystallization |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
Resacetophenone (2',4'-Dihydroxyacetophenone)
-
Benzyl Bromide
-
Potassium Carbonate (anhydrous)
-
Acetone (ACS grade)
-
Methanol (ACS grade)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine resacetophenone (4 mmol, 0.608 g) and acetone (40 mL).
-
Addition of Reagents: To the stirred solution, add potassium carbonate (8 mmol, 1.106 g) followed by benzyl bromide (4 mmol, 0.47 mL, 0.684 g).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 58 °C (331 K) with continuous stirring. Maintain the reaction at this temperature for 3 hours.[1]
-
Work-up: After 3 hours, allow the reaction mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The presence of the benzylic protons (a singlet around 5 ppm) and the aromatic protons of the benzyl group, along with the characteristic signals for the acetophenone moiety, will confirm the successful synthesis.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretching frequency for the ketone, O-H stretching for the hydroxyl group, and C-O-C stretching for the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (242.27 g/mol ).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound from resacetophenone. With a good reported yield and a straightforward purification procedure, this method is well-suited for laboratory-scale synthesis in academic and industrial research settings. The resulting product is of high purity, making it an excellent starting material for the development of novel pharmaceutical agents and other fine chemicals.
References
Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone: A Detailed Protocol
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Abstract
The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of resorcinol to produce the key intermediate, 2,4-dihydroxyacetophenone. This is followed by a regioselective benzylation of the 4-hydroxyl group. This protocol details the necessary reagents, optimal reaction conditions, and purification methods to achieve a high-purity final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Physicochemical Properties and Characterization Data
A summary of the key physical and chemical properties of the starting materials and the final product is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| Resorcinol | C₆H₆O₂ | 110.11 | 110-112 | White crystalline solid | 108-46-3 |
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 144-148 | Off-white to yellow crystalline powder | 89-84-9 |
| This compound | C₁₅H₁₄O₃ | 242.27[1] | 100-107[1] | White to off-white amorphous powder[1] | 29682-12-0[1] |
Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)
This procedure is adapted from established methods for the acylation of resorcinol.[2]
Materials:
-
Resorcinol
-
Acetic acid
-
Proton acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene for azeotropic removal of water)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve resorcinol in a suitable anhydrous solvent such as toluene.
-
Add a catalytic amount of a proton acid catalyst.
-
Add acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with deionized water and then with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4-dihydroxyacetophenone.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 2,4-dihydroxyacetophenone.
Step 2: Synthesis of this compound
This protocol is based on the regioselective alkylation of 2,4-dihydroxyacetophenones.
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzyl chloride
-
Cesium bicarbonate (CsHCO₃) or Potassium Fluoride (KF)[3][4]
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,4-dihydroxyacetophenone in anhydrous acetonitrile, add cesium bicarbonate or potassium fluoride.
-
Add benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Spectroscopic Data
The synthesized this compound can be characterized by various spectroscopic techniques. The expected data from the literature is as follows:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Data available on PubChem.[5] |
| ¹³C NMR | Data available on PubChem.[5] |
| IR (KBr) | Data available on PubChem.[5] |
| Mass Spec. | Molecular Ion Peak (M+) at m/z = 242.[5] |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Benzyl chloride is a lachrymator and should be handled with extreme caution.
-
Proton acids are corrosive and should be handled with appropriate care.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C15H14O3 | CID 309257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chalcone Synthesis Using 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of chalcones using 4'-Benzyloxy-2'-hydroxyacetophenone as a starting material. Chalcones, recognized as precursors to flavonoids, are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them a subject of intense research in drug discovery and development.
The primary synthetic route detailed is the Claisen-Schmidt condensation, a robust and versatile method for the formation of chalcones. This document outlines the reaction principles, detailed experimental protocols, and data on the biological activities of the synthesized compounds.
Principle of the Reaction: Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation between a ketone (this compound) and an aldehyde that typically lacks α-hydrogens. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, the chalcone.
Experimental Workflow
The general workflow for the synthesis of chalcones using this compound is depicted below.
Caption: General workflow for chalcone synthesis.
Detailed Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of chalcones starting from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.
-
Base Addition: While stirring, slowly add a 40% aqueous solution of NaOH or KOH dropwise to the reaction mixture. The mixture will typically turn yellow or orange.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Slowly add 10% HCl to the mixture with constant stirring until the solution becomes acidic (pH ~5), leading to the precipitation of the crude chalcone.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water until the filtrate is neutral to litmus paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude chalcone can be further purified by recrystallization from ethanol to obtain a crystalline solid.
Data Presentation
Synthesis Yields
The following table summarizes the yields of various chalcones synthesized from this compound and different substituted benzaldehydes.
| Entry | Ar-CHO (Substituted Benzaldehyde) | Product Name | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 80-90 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 85-95 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82-92 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75-85 |
Note: Yields are based on reported literature for similar Claisen-Schmidt condensations and may vary depending on specific reaction conditions and purification methods.
Biological Activities of Synthesized Chalcones
Chalcones derived from this compound exhibit a range of biological activities. The following tables summarize key quantitative data for their anticancer, antimicrobial, and antioxidant properties.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound (Substituent on Ring B) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| Unsubstituted | >100 | >100 | >100 | [1] |
| 4-Chloro | 15.8 | 25.3 | 18.2 | [1] |
| 4-Methoxy | 22.5 | 31.7 | 28.4 | [1] |
| 3,4-Dimethoxy | 9.8 | 14.2 | 11.5 | [1] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound (Substituent on Ring B) | S. aureus | E. coli | C. albicans | Reference |
| Unsubstituted | 128 | 256 | 256 | [2] |
| 4-Chloro | 64 | 128 | 128 | [2] |
| 4-Bromo | 32 | 64 | 64 | [2] |
| 4-Nitro | 64 | 128 | 128 | [2] |
Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC50 in µM)
| Compound (Substituent on Ring B) | IC50 (µM) | Reference |
| Unsubstituted | 45.2 | [3] |
| 4-Hydroxy | 15.8 | [3] |
| 4-Methoxy | 28.9 | [3] |
| 3,4-Dihydroxy | 8.5 | [3] |
Signaling Pathway Modulation
Chalcones derived from 2'-hydroxyacetophenones have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One of the prominent pathways inhibited by these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.[3][4]
Caption: Inhibition of the NF-κB signaling pathway.
Mechanism of Action:
2'-Hydroxychalcone derivatives can inhibit the activation of the IKK (IκB kinase) complex.[4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB in the cytoplasm. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes. These target genes are involved in promoting cell proliferation, survival, and inflammation. By blocking this pathway, these chalcones can induce apoptosis and reduce inflammation, highlighting their therapeutic potential.
Conclusion
The synthesis of chalcones using this compound via the Claisen-Schmidt condensation is a versatile and efficient method for generating a diverse library of potentially bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules for applications in drug discovery and development. Further investigation into the structure-activity relationships and optimization of the chalcone scaffold will likely lead to the identification of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Claisen-Schmidt Condensation involving 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Claisen-Schmidt condensation reaction for the synthesis of 2'-hydroxy-4'-benzyloxy chalcone derivatives. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The derivatives of 2'-hydroxy-4'-benzyloxyacetophenone, in particular, have been investigated for their potential as multifunctional agents in the treatment of neurodegenerative diseases like Alzheimer's.
The protocols detailed herein are based on established synthetic methodologies and are intended to assist researchers in the efficient synthesis and exploration of this promising class of compounds.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of various 2'-hydroxy-4'-benzyloxy chalcone derivatives through Claisen-Schmidt condensation. The reaction involves the condensation of 4'-Benzyloxy-2'-hydroxyacetophenone with various substituted benzaldehydes.
| Product No. | Ar (Substituted Benzaldehyde) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 5a | 4-(trifluoromethyl)benzaldehyde | KOH | Ethanol | 12 | 85 |
| 5b | 4-fluorobenzaldehyde | KOH | Ethanol | 12 | 88 |
| 5c | 4-chlorobenzaldehyde | KOH | Ethanol | 12 | 87 |
| 5d | 4-bromobenzaldehyde | KOH | Ethanol | 12 | 86 |
| 5e | 4-iodobenzaldehyde | KOH | Ethanol | 12 | 84 |
| 5f | 4-nitrobenzaldehyde | KOH | Ethanol | 12 | 82 |
| 5g | Benzaldehyde | KOH | Ethanol | 12 | 89 |
| 5h | 4-methylbenzaldehyde | KOH | Ethanol | 12 | 87 |
| 5i | 4-methoxybenzaldehyde | KOH | Ethanol | 12 | 85 |
| 5j | 4-(dimethylamino)benzaldehyde | KOH | Ethanol | 12 | 83 |
| 5k | 3-fluorobenzaldehyde | KOH | Ethanol | 12 | 86 |
| 5l | 3-chlorobenzaldehyde | KOH | Ethanol | 12 | 85 |
| 5m | 3-bromobenzaldehyde | KOH | Ethanol | 12 | 84 |
| 5n | 3-nitrobenzaldehyde | KOH | Ethanol | 12 | 81 |
| 5o | 2-fluorobenzaldehyde | KOH | Ethanol | 12 | 87 |
| 5p | 2-chlorobenzaldehyde | KOH | Ethanol | 12 | 86 |
| 5q | 2-bromobenzaldehyde | KOH | Ethanol | 12 | 85 |
| 5r | 2-nitrobenzaldehyde | KOH | Ethanol | 12 | 80 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2'-hydroxy-4'-benzyloxy chalcone derivatives via the Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted benzaldehydes (see table above)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, 1 M)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.2 eq) in 30 mL of 95% ethanol.
-
Catalyst Addition: To the stirred solution, add a solution of potassium hydroxide (3.0 eq) in 10 mL of 95% ethanol.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is poured into 100 mL of ice water.
-
Acidification: The resulting solution is acidified to pH 5-6 with 1 M hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with distilled water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure chalcone derivative.
Visualizations
Diagram 1: Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of 2'-hydroxy-4'-benzyloxy chalcones.
Diagram 2: Signaling Pathway Inhibition by Chalcones
The synthesized 2'-hydroxy-4'-benzyloxy chalcone derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway, which is relevant to Alzheimer's disease.
Caption: Inhibition of Acetylcholinesterase by 2'-hydroxy-4'-benzyloxy chalcones.
Application Notes and Protocols: 4'-Benzyloxy-2'-hydroxyacetophenone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Benzyloxy-2'-hydroxyacetophenone as a pivotal intermediate in the synthesis of pharmacologically active chalcones. This document outlines detailed experimental protocols, quantitative data, and the molecular pathways affected by the resulting compounds, offering a valuable resource for drug discovery and development.
Introduction
This compound is a versatile aromatic ketone widely employed in organic synthesis.[1] Its structure, featuring a benzyloxy protecting group and a reactive acetophenone moiety, makes it an ideal precursor for the synthesis of a diverse range of chalcones. Chalcones, belonging to the flavonoid family, are renowned for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The presence of the benzyloxy group allows for selective reactions and can be strategically removed in later synthetic steps to yield compounds with free hydroxyl groups, which are often crucial for biological activity.
The primary synthetic route to chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction with a substituted benzaldehyde.[2][4] This reaction is highly efficient and allows for the introduction of various substituents on the B-ring of the chalcone scaffold, enabling the fine-tuning of the molecule's pharmacological profile.
Synthesis of Chalcone Derivatives
The synthesis of chalcones from this compound is typically achieved via the Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent like ethanol or methanol.[5]
General Experimental Workflow
The general workflow for the synthesis of chalcones using this compound is depicted below.
References
Application Notes and Protocols: The Role of 4'-Benzyloxy-2'-hydroxyacetophenone in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 4'-Benzyloxy-2'-hydroxyacetophenone as a key starting material in the total synthesis of naturally occurring chalcones and flavones. These classes of compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Introduction
This compound is a versatile precursor in the synthesis of various flavonoids, a large family of polyphenolic natural products. The benzyloxy group serves as a crucial protecting group for the 4'-hydroxyl function, allowing for selective reactions at other positions of the molecule. This strategic protection is particularly important in multi-step syntheses to achieve the desired final product with high yield and purity. The subsequent deprotection of the benzyl group affords the free hydroxyl functionality, which is often essential for the biological activity of the target natural product.
This application note will focus on two primary synthetic routes employing this compound:
-
Claisen-Schmidt Condensation for the synthesis of chalcones.
-
Baker-Venkataraman Rearrangement for the synthesis of flavones.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain α,β-unsaturated ketone core, are biosynthetic precursors to all flavonoids and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.
General Workflow for Chalcone Synthesis
The synthesis of a benzyloxy-protected chalcone from this compound and a substituted benzaldehyde, followed by deprotection to yield the final natural product, is a common and effective strategy.
Caption: General workflow for the synthesis of chalcones.
Experimental Protocols
Protocol 1: Synthesis of 4'-Benzyloxy-2'-hydroxy-4-methoxychalcone
This protocol describes the synthesis of a protected chalcone via Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a minimal amount of ethanol.
-
With continuous stirring, add a 20% aqueous solution of NaOH or KOH dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to a pH of approximately 2-3.
-
The precipitated solid (chalcone) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 4'-Benzyloxy-2'-hydroxy-4-methoxychalcone.
Protocol 2: Debenzylation to Yield 2',4'-Dihydroxy-4-methoxychalcone
This protocol outlines the removal of the benzyl protecting group to obtain the final hydroxylated chalcone.
Materials:
-
4'-Benzyloxy-2'-hydroxy-4-methoxychalcone
-
Hydrochloric Acid (HCl), concentrated
-
Glacial Acetic Acid (AcOH)
Procedure:
-
In a round-bottom flask, suspend the 4'-Benzyloxy-2'-hydroxy-4-methoxychalcone (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (e.g., 10:1 v/v).
-
Heat the mixture at 50-80°C with stirring for 4-13 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture over crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2',4'-dihydroxy-4-methoxychalcone.
Quantitative Data for Chalcone Synthesis
| Starting Acetophenone | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4',6'-Dibenzyloxy-2'-hydroxyacetophenone | 4-Methoxybenzaldehyde | NaH / THF | 10 min | 85 | [1] |
| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Benzyloxybenzaldehyde | NaH / THF | 4 h | 80 | [1] |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | |
| 2'-Hydroxyacetophenone | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 |
Synthesis of Flavones via Baker-Venkataraman Rearrangement
Flavones are a major class of flavonoids that possess a 2-phenylchromen-4-one backbone. They are known for their antioxidant, anti-inflammatory, and anticancer activities. The Baker-Venkataraman rearrangement is a classic and effective method for the synthesis of the 1,3-diketone precursor required for flavone ring formation.
General Workflow for Flavone Synthesis
The synthesis of a flavone from this compound involves initial acylation, followed by the Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.
References
Applications of 4'-Benzyloxy-2'-hydroxyacetophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Benzyloxy-2'-hydroxyacetophenone is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules in the field of medicinal chemistry.[1][2] Its chemical structure, featuring a benzyloxy group for protection and a reactive hydroxyl and acetophenone moiety, makes it an ideal starting material for the synthesis of chalcones, flavones, and other heterocyclic compounds with significant therapeutic potential. While direct biological data on this compound is limited, its primary application lies in its role as a key building block for derivatives exhibiting prominent antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of derivatives from this compound and the evaluation of their pharmacological activities.
Key Applications
The principal application of this compound in medicinal chemistry is its use as a precursor for the synthesis of chalcones and their derivatives. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of pharmacological effects.[2][3][6]
Synthesis of Chalcone Derivatives with Antioxidant Activity
Chalcones derived from this compound are potential antioxidant agents. The phenolic hydroxyl group, once deprotected, can act as a hydrogen donor to neutralize free radicals, a key mechanism for antioxidant activity.[7]
Development of Anti-inflammatory Agents
Chalcone derivatives synthesized from this precursor have been shown to possess anti-inflammatory properties.[3] These compounds can modulate key inflammatory pathways, such as the NF-κB signaling pathway, reducing the production of pro-inflammatory mediators.[5]
Precursor for Anticancer Compounds
A significant area of investigation is the synthesis of chalcone-based anticancer agents. These derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like PI3K/AKT.[5][8]
Data Presentation
The following tables summarize the potential biological activities of chalcone derivatives synthesized using this compound as a starting material. The data is indicative and based on studies of structurally related compounds.
Table 1: Antioxidant Activity of Chalcone Derivatives
| Compound Class | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Dihydroxychalcones | DPPH Radical Scavenging | Varies | Ascorbic Acid | Varies |
| Hydroxy-substituted Chalcones | ABTS Radical Scavenging | Varies | Trolox | Varies |
Note: IC50 values are highly dependent on the specific substituents on the chalcone scaffold.
Table 2: In Vitro Anticancer Activity of Chalcone Derivatives
| Compound Class | Cell Line | IC50 (µM) |
| Hydroxy-substituted Chalcones | MCF-7 (Breast Cancer) | Varies |
| Methoxy-substituted Chalcones | A549 (Lung Cancer) | Varies |
| Halogenated Chalcones | PC3 (Prostate Cancer) | Varies |
Note: The cytotoxic effects vary significantly with the substitution pattern on both aromatic rings of the chalcone.
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Round bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir.
-
Prepare a solution of KOH or NaOH in ethanol (e.g., 40% w/v) and add it dropwise to the reaction mixture while stirring in an ice bath.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Diagram of the Synthetic Workflow:
Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol details the procedure to assess the free radical scavenging activity of the synthesized chalcones.[1]
Materials:
-
Synthesized chalcone derivative
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the synthesized chalcone and the positive control in methanol.
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution of the test compound or positive control.
-
Add a specific volume of the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
Protocol 3: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol is used to evaluate the potential of the synthesized chalcones to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized chalcone derivative
-
Griess Reagent
-
MTT assay kit for cytotoxicity assessment
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of the synthesized chalcones for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Signaling Pathways
Chalcone derivatives often exert their biological effects by modulating key cellular signaling pathways.
Diagram of Potential Signaling Pathway Inhibition by Chalcone Derivatives:
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its primary utility is in the synthesis of chalcones and other heterocyclic compounds that possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The protocols provided herein offer a foundation for the synthesis and evaluation of novel therapeutic agents derived from this important precursor. Further research into the structure-activity relationships of these derivatives will continue to be a fruitful area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Benzyl Group as a Robust Protecting Group in Reactions Involving 2',4'-Dihydroxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: In multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the selective protection and deprotection of functional groups is paramount. 2',4'-Dihydroxyacetophenone is a valuable building block, but its two hydroxyl groups often require protection to prevent unwanted side reactions. The benzyl (Bn) group is a widely used protecting group for hydroxyls due to its stability across a broad range of acidic and basic conditions.[1][2] It can be readily introduced via Williamson ether synthesis and typically removed under mild reductive conditions, such as catalytic hydrogenolysis, which preserves many other functional groups.[3][4]
This application note provides detailed protocols for the benzylation of 2',4'-dihydroxyacetophenone and subsequent deprotection strategies, supported by quantitative data and workflow diagrams to guide researchers in their synthetic endeavors.
Protection of 2',4'-Dihydroxyacetophenone using Benzyl Bromide
The most common method for installing a benzyl group is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group by a base to form an alkoxide, followed by nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl).[3][4] For 2',4'-dihydroxyacetophenone, the 4'-OH is typically more reactive due to lower steric hindrance and its non-involvement in the intramolecular hydrogen bond that the 2'-OH forms with the adjacent acetyl group.[5] However, with sufficient equivalents of base and benzyl bromide, both hydroxyl groups can be protected to form 2',4'-dibenzyloxyacetophenone.
A highly effective and regioselective method for the 4-O-alkylation of 2',4'-dihydroxyacetophenone has been developed using cesium bicarbonate, which provides excellent yields.[6] For full protection, stronger bases like sodium hydride (NaH) are typically employed.[2]
Reaction Scheme: Benzylation
Caption: General scheme for the benzylation of 2',4'-dihydroxyacetophenone.
Experimental Protocol: Full Protection with NaH/BnBr
This protocol is adapted from standard Williamson ether synthesis procedures.[2]
-
Preparation: Add 2',4'-dihydroxyacetophenone (1.0 equiv.) to a round-bottom flask equipped with a magnetic stirrer and dissolve it in dry N,N-dimethylformamide (DMF) (5-10 mL/mmol) under an argon atmosphere.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) portion-wise to the stirred solution.
-
Alkylation: After the cessation of hydrogen evolution (approx. 30 minutes), add benzyl bromide (BnBr, 2.5 equiv.) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm gradually to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the mixture back to 0°C and cautiously quench the excess NaH by the slow addition of water or triethylamine.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired 2',4'-dibenzyloxyacetophenone.
Data Summary: Benzylation Conditions
| Substrate | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2',4'-Dihydroxyacetophenone | Benzyl Bromide | CsHCO₃ | CH₃CN | 80 | 6 | ~95 (for 4-O-benzylation) | [6] |
| General Alcohol | Benzyl Bromide | NaH | DMF | 0 to RT | Varies | Good to Excellent | [2] |
Deprotection of Benzyl Ethers
The removal of the benzyl group is most commonly achieved via catalytic hydrogenolysis.[4] However, alternative methods exist for substrates containing functional groups sensitive to hydrogenation, such as alkenes or alkynes.[7]
Method 1: Catalytic Hydrogenolysis
This is the most prevalent method for benzyl ether cleavage, utilizing hydrogen gas and a palladium catalyst.[4][8]
Reaction Scheme: Deprotection via Hydrogenolysis
Caption: Deprotection of the benzyl groups via catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
-
Setup: Dissolve the benzyl-protected acetophenone (1.0 equiv.) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Catalyst: Add 10% Palladium on activated carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This is often done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air; ensure the filter cake remains wet.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product. Further purification is typically not required.
Method 2: Catalytic Transfer Hydrogenation
This method avoids the use of pressurized hydrogen gas by employing a hydrogen donor molecule, making it a safer and sometimes more selective alternative.[1]
Experimental Protocol: Transfer Hydrogenation with Formic Acid
This protocol is adapted from the work of Bieg and Szeja.[1]
-
Setup: Dissolve the benzyl-protected acetophenone (1.0 equiv.) in methanol.
-
Catalyst & Donor: Add 10% Palladium on carbon (Pd/C) followed by formic acid as the hydrogen donor.
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast. Monitor progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the deprotected product.
Method 3: Oxidative Deprotection with DDQ
For substrates with functional groups incompatible with hydrogenation, oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers a valuable alternative.[7][9] The reaction can be accelerated by photoirradiation.[9]
Experimental Protocol: Photochemical Deprotection with DDQ
This protocol is based on the method described by Rahim et al.[9]
-
Setup: Dissolve the benzyl-protected acetophenone (1.0 equiv.) in acetonitrile (MeCN) in a vessel transparent to UV light.
-
Reagent: Add DDQ (1.2-2.0 equiv.) to the solution. For acid-sensitive substrates, adding a neutralizer like BaCO₃ can improve yields.[9]
-
Reaction: Irradiate the stirred mixture with a long-wavelength UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by TLC.
-
Workup: After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to separate the product from DDQ byproducts.
Data Summary: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Limitations | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | RT, 1 atm H₂ | Clean reaction, high yield, easy workup | Incompatible with reducible groups (alkenes, alkynes, Cbz) | [3][8] |
| Transfer Hydrogenation | Formic Acid, Pd/C | RT | Avoids H₂ gas, often faster, can be more selective | May not be suitable for acid-sensitive substrates | [1] |
| Oxidative (Photochemical) | DDQ, UV light (365 nm) | RT, MeCN | Mild, tolerates hydrogenation-sensitive groups | Requires stoichiometric oxidant, chromatographic purification needed | [7][9] |
Strategic Application Workflow
The use of a protecting group adds two steps to a synthetic sequence: protection and deprotection. This strategy is employed when a reagent required for a transformation on another part of the molecule would otherwise react with the hydroxyl groups.
Caption: A logical workflow for using benzyl protection in a synthetic route.
This workflow illustrates the strategic integration of protection and deprotection steps, enabling complex molecular modifications that would otherwise be unachievable. The choice of both protection and deprotection methods must be carefully considered based on the overall synthetic plan and the chemical stability of all functional groups present in the molecule.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Synthesis of Bioactive Flavonoids from 4'-Benzyloxy-2'-hydroxyacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a variety of bioactive flavonoids, commencing from the versatile starting material, 4'-Benzyloxy-2'-hydroxyacetophenone. The protocols outlined herein describe the preparation of key flavonoid classes—chalcones, flavanones, flavones, and aurones—which are known to possess a wide spectrum of pharmacological activities. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and related fields, offering step-by-step experimental procedures, comprehensive data summaries, and visual workflows to facilitate the synthesis and exploration of novel flavonoid-based therapeutic agents.
Introduction
Flavonoids are a diverse group of naturally occurring polyphenolic compounds celebrated for their extensive biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The synthetic derivatization of flavonoid scaffolds offers a powerful avenue for the development of new therapeutic agents with enhanced potency and specificity. The starting material, this compound, provides a strategic entry point to a range of 7-benzyloxy substituted flavonoids, where the benzyl group can serve as a protecting group for the hydroxyl functionality, allowing for selective modifications on other parts of the molecule. This protecting group can be readily removed in later synthetic steps if the free hydroxyl group is desired for biological activity.
The synthetic pathway generally begins with the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield 2'-hydroxychalcones.[3] These chalcone intermediates can then be subjected to different cyclization strategies to afford flavanones, flavones, and aurones, each with its unique biological profile.
Synthetic Workflow Overview
The synthesis of various flavonoid classes from this compound follows a branched pathway, with the initial formation of a chalcone being a pivotal step. The subsequent cyclization of the chalcone intermediate dictates the final flavonoid scaffold produced.
Caption: General synthetic routes to flavonoids.
Experimental Protocols
Protocol 1: Synthesis of 4'-Benzyloxy-2'-hydroxychalcones (General Procedure)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in ethanol.
-
To this solution, add an aqueous solution of potassium hydroxide (e.g., 50%) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Alternatively, if a precipitate does not form, extract the product with a suitable organic solvent. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude chalcone by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/petroleum ether) or by column chromatography on silica gel.[3]
Protocol 2: Synthesis of 7-Benzyloxyflavanones (General Procedure)
This protocol outlines the intramolecular cyclization of 4'-Benzyloxy-2'-hydroxychalcones to the corresponding flavanones.
Materials:
-
4'-Benzyloxy-2'-hydroxychalcone
-
Ethanol or Methanol
-
Acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid) or Base catalyst (e.g., sodium acetate or piperidine)
-
Deionized water
Procedure (Acid-Catalyzed):
-
Dissolve the 4'-Benzyloxy-2'-hydroxychalcone (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid or a few drops of methanesulfonic acid to the solution.
-
Reflux the reaction mixture for 6-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the flavanone.
-
Collect the solid product by vacuum filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-benzyloxyflavanone.
Procedure (Base-Catalyzed):
-
Dissolve the 4'-Benzyloxy-2'-hydroxychalcone (1.0 eq) in methanol.
-
Add an excess of sodium acetate (e.g., 5 eq) and reflux the mixture for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization.
Protocol 3: Synthesis of 7-Benzyloxyflavones (Oxidative Cyclization)
This protocol describes the synthesis of 7-benzyloxyflavones from 4'-Benzyloxy-2'-hydroxychalcones using an iodine-catalyzed oxidative cyclization in DMSO.[3]
Materials:
-
4'-Benzyloxy-2'-hydroxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic amount)
-
20% aqueous sodium thiosulfate solution
-
Deionized water
Procedure:
-
Suspend the 4'-Benzyloxy-2'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (a few crystals).
-
Reflux the mixture in a preheated oil bath for 20-30 minutes.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a 20% aqueous sodium thiosulfate solution to remove any remaining iodine, followed by washing with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., chloroform/hexane) to yield the pure 7-benzyloxyflavone.[3]
Protocol 4: Synthesis of 6-Benzyloxyaurones (General Procedure)
This protocol details the oxidative cyclization of 4'-Benzyloxy-2'-hydroxychalcones to aurones using mercuric acetate.
Materials:
-
4'-Benzyloxy-2'-hydroxychalcone
-
Pyridine
-
Mercuric acetate (Hg(OAc)₂)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the 4'-Benzyloxy-2'-hydroxychalcone (1.0 eq) in pyridine in a round-bottom flask.
-
Add mercuric acetate (1.1 eq) to the solution with stirring.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the aurone.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude aurone by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[4]
Data Presentation
Table 1: Synthesis of 7-Benzyloxyflavone and its Precursor[3]
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 4'-Benzyloxy-2'-hydroxychalcone | This compound, Benzaldehyde | KOH, Ethanol, RT, 75 h | 74.6 | 122-123 |
| 7-Benzyloxyflavone | 4'-Benzyloxy-2'-hydroxychalcone | I₂/DMSO, Reflux, 20 min | 58 | 94-95 |
| 7-Benzyloxyflavone | 4'-Benzyloxy-2'-hydroxychalcone | DDQ, Dioxane, Reflux, 3 h | 69 | 94-95 |
| 7-Benzyloxyflavone | 4'-Benzyloxy-2'-hydroxychalcone | Ph-S-S-Ph, 265 °C, 2.5 h | - | 94-95 |
Table 2: Spectroscopic Data for 7-Benzyloxy Substituted Flavonoids[3]
| Compound | UV (λmax, nm) | IR (νmax, cm⁻¹) | ¹H NMR (δ, ppm) |
| 4'-Benzyloxy-2'-hydroxychalcone | 241, 272, 368 | 3431 (-OH), 1634 (C=O) | 5.14 (s, 2H, -OCH₂-), 6.52 (s, 1H), 6.61 (d, 1H), 7.16 (d, 1H), 7.29-7.34 (m, 5H), 7.59 (d, 1H), 8.18 (d, 1H), 12.68 (s, 1H, -OH) |
| 7-Benzyloxyflavone | 235, 290, 365 | 1630 (C=O) | 5.10 (s, 2H, -OCH₂-), 6.65 (s, 1H), 6.95 (s, 1H), 7.12 (d, 1H), 7.30-7.35 (m, 5H) |
Table 3: Bioactivity of 7-Benzyloxy Substituted Flavonoids and Related Compounds
| Compound | Bioactivity | Assay | Result | Reference |
| 7-Benzyloxyflavone | Antibacterial | Disc Diffusion | Active against S. dysenteriae, P. aeruginosa, S. lutea, B. subtilis | [3] |
| 7-Benzyloxyflavone | Antifungal | Poisoned Food | Active against A. niger, P. citrinum, C. lunata | [3] |
| 3-Benzyloxyflavone derivative | Cholinesterase Inhibition | AChE Inhibition | IC₅₀ = 0.05 µM | [5] |
| 3-Benzyloxyflavone derivative | Cholinesterase Inhibition | BChE Inhibition | IC₅₀ = 0.09 µM | [5] |
| Various Chalcones | Anticancer | MTT Assay (MCF-7 cells) | IC₅₀ values ranging from 3.44 to 53.47 µM | [6] |
| Various Flavanones | Antimicrobial | MIC Assay (S. aureus) | MIC values ranging from 31.25 to 125 µg/mL | [7] |
Signaling Pathway and Logic Diagrams
Bioactivity of Flavonoids
Flavonoids exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways involved in inflammation and cancer.
Caption: Mechanisms of flavonoid bioactivity.
Experimental Logic for Bioactivity Screening
A logical workflow for screening the synthesized flavonoids for potential therapeutic applications involves a series of in vitro assays.
Caption: Bioactivity screening workflow.
Conclusion
The synthetic protocols and data presented in these application notes provide a robust framework for the generation and evaluation of bioactive flavonoids derived from this compound. The versatility of the chalcone intermediate allows for the facile synthesis of diverse flavonoid scaffolds, including flavanones, flavones, and aurones. The provided experimental procedures, coupled with the tabulated quantitative data and visual workflows, are designed to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships of these 7-benzyloxy substituted flavonoids will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anti-inflammatory Agents Using a 4'-Benzyloxy-2'-hydroxyacetophenone Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anti-inflammatory agents utilizing a 4'-Benzyloxy-2'-hydroxyacetophenone scaffold. This document outlines the synthesis of chalcone derivatives, their anti-inflammatory properties, and detailed protocols for their evaluation.
Introduction
The this compound scaffold serves as a versatile starting point for the synthesis of various derivatives, particularly chalcones, which have demonstrated significant potential as anti-inflammatory agents. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known to modulate key inflammatory pathways. By modifying the substitutions on the aromatic rings, the potency and selectivity of these compounds can be fine-tuned. This document details the synthetic procedures, presents quantitative anti-inflammatory data for a series of novel chalcones, and provides protocols for essential in vitro and in vivo assays.
Data Presentation
The anti-inflammatory activity of a series of synthesized 2'-hydroxy-4'-benzyloxychalcone derivatives was evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound ID | B-Ring Substitution | NO Inhibition IC₅₀ (µM)[1] |
| 1a | 4-OCH₃ | > 50 |
| 1b | 3,4-diOCH₃ | 10.93 |
| 1c | 3,4,5-triOCH₃ | 10.51 |
| 1d | 4-N(CH₃)₂ | 4.31 |
| 1e | 4-Cl | 19.34 |
| 1f | 4-F | 26.01 |
| 1g | 4-Br | 16.25 |
| 1h | 3-Br | 13.92 |
| 1i | 2-Cl | 18.56 |
| 1j | 2,4-diCl | 12.03 |
| Curcumin (Positive Control) | - | 5.86 |
Mechanism of Action: Targeting Inflammatory Signaling Pathways
Chalcone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.
Chalcones derived from the this compound scaffold can interfere with this pathway at multiple points. They have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Experimental Protocols
Synthesis of 2'-Hydroxy-4'-benzyloxychalcone Derivatives
This protocol describes the synthesis of chalcones via a Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol.
-
While stirring at room temperature, slowly add a 50% aqueous solution of potassium hydroxide (KOH) dropwise.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
A solid precipitate of the chalcone derivative will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the ability of the synthesized chalcones to inhibit the production of nitric oxide, a key inflammatory mediator, in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized chalcone derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Prepare stock solutions of the chalcone derivatives in dimethyl sulfoxide (DMSO) and then dilute to final concentrations in DMEM.
-
Remove the old media from the cells and treat with various concentrations of the chalcone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells with media and DMSO) and an LPS-only control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
To each 50 µL of supernatant, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each chalcone concentration compared to the LPS-only control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) for each active compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Synthesized chalcone derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: a control group (vehicle only), a positive control group (Indomethacin), and treatment groups for each chalcone derivative at various doses.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or chalcone derivative orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
The this compound scaffold is a promising starting point for the development of potent anti-inflammatory agents. The chalcone derivatives synthesized from this scaffold exhibit significant inhibitory effects on nitric oxide production, a key marker of inflammation. The provided protocols offer a robust framework for the synthesis and evaluation of these compounds, enabling researchers to further explore their therapeutic potential. Future studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling.
References
Application Notes & Protocols: 4'-Benzyloxy-2'-hydroxyacetophenone as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Benzyloxy-2'-hydroxyacetophenone as a key starting material in the synthesis of various biologically active heterocyclic compounds, primarily focusing on chalcones, flavones, and chromones. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable bifunctional precursor for constructing a variety of heterocyclic scaffolds. The presence of a nucleophilic hydroxyl group at the 2'-position is crucial for intramolecular cyclization reactions, while the benzyloxy group at the 4'-position serves as a protected hydroxyl group, allowing for selective reactions and subsequent deprotection to yield phenolic compounds. These structural features make it an ideal starting point for synthesizing libraries of flavonoids and related heterocycles, which are known for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2]
Application Notes
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as key intermediates for various other heterocyclic systems and possess their own significant biological activities.[3] The most common method for their synthesis is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4][5] Using this compound, this reaction proceeds efficiently to form 2'-hydroxychalcone derivatives. The reactive α,β-unsaturated carbonyl system in chalcones is a key pharmacophore responsible for many of their biological effects.[6]
Synthesis of Flavones (2-Phenylchromen-4-ones)
Flavones are a major class of flavonoids with a 2-phenylchromen-4-one backbone, found abundantly in plants and known for their health benefits.[7][8] Two primary synthetic routes from this compound are:
-
Oxidative Cyclization of Chalcones: The chalcone intermediate, synthesized as described above, can undergo oxidative cyclization to form the flavone ring. This is a common and effective method.[7][9]
-
Baker-Venkataraman Rearrangement: This classic method involves the conversion of the 2'-hydroxyacetophenone into a benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diketone.[7][10] This diketone is then cyclized under acidic conditions to yield the flavone.[8][10] This pathway is often preferred due to its high yields and reproducibility.[11]
Synthesis of Chromones
Chromones substituted at the 2- and 3-positions can be synthesized in a one-pot reaction. For instance, this compound can react with heterocyclic aldehydes in the presence of a catalyst like cesium carbonate (Cs2CO3) to yield 2,3-disubstituted chromones in high yields.[12] This approach provides a practical and efficient route to complex chromone derivatives.
Biological Significance and Signaling Pathways
Flavonoids derived from this precursor exhibit a wide range of pharmacological activities.[1][13] Their antioxidant properties stem from their ability to scavenge reactive oxygen species.[13] Many flavonoids act as potent anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13] Furthermore, certain chalcone and flavone derivatives have been shown to modulate critical cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/AKT and NF-κB pathways, making them attractive candidates for drug development.[2][3]
Visualized Synthetic Workflows
Caption: General workflow for the synthesis of chalcones.
Caption: Two primary synthetic routes to Flavones.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Experimental Protocols
Protocol 1: Synthesis of 4'-Benzyloxy-2'-hydroxychalcone (General Procedure)
This protocol is adapted from the base-catalyzed Claisen-Schmidt condensation.[3][14]
Materials:
-
This compound
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 40-50% aqueous)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution and stir until fully dissolved.
-
Cool the reaction flask in an ice bath to 0-5 °C.
-
Slowly add the aqueous KOH solution dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is approximately 2-3.[3]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Typical Yield |
| This compound | Benzaldehyde | KOH | Ethanol | 12-24 | 90-97%[5] |
| This compound | 4-Methoxybenzaldehyde | KOH | Ethanol | 12-24 | 95-98%[5] |
| This compound | 4-Chlorobenzaldehyde | KOH | Ethanol | 12-24 | 92-96%[4] |
Table 1: Representative reaction conditions for chalcone synthesis. Yields are based on analogous reactions with hydroxyacetophenones.[4][5]
Protocol 2: Synthesis of 7-Benzyloxyflavone via Baker-Venkataraman Rearrangement
This protocol follows the two-step synthesis involving the formation of a 1,3-diketone intermediate.[8][10][11]
Step A: Synthesis of O-Benzoyl Ester
-
Dissolve this compound (1 equivalent) in pyridine.
-
Add benzoyl chloride (1.5 equivalents) dropwise to the solution. An exothermic reaction will occur.[11]
-
Fit the flask with a drying tube and stir for 15-30 minutes.
-
Pour the reaction mixture into a beaker of ice-cold dilute HCl to precipitate the product.
-
Collect the solid product by suction filtration, wash with water, and air dry. This crude ester is often used directly in the next step.
Step B: Rearrangement and Cyclization
-
Dissolve the crude O-benzoyl ester from Step A in pyridine and warm the solution to approximately 50 °C.
-
Add pulverized potassium hydroxide (KOH) while stirring vigorously. A yellow precipitate of the potassium salt of the diketone should form within 15-20 minutes.[11]
-
Cool the mixture and cautiously add a 10% acetic acid solution to neutralize it.[10]
-
Collect the crude 1,3-diketone product by suction filtration and dry.
-
Dissolve the crude diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) with stirring.[10]
-
Heat the reaction mixture on a steam bath for 1 hour.[10]
-
Pour the hot reaction mixture onto crushed ice to precipitate the flavone.
-
Collect the solid by filtration, wash with water until neutral, and recrystallize from a suitable solvent like ligroin or ethanol to obtain pure 7-Benzyloxyflavone.[11]
| Step | Key Reagents | Solvent | Temperature | Time | Typical Overall Yield |
| Esterification | Benzoyl Chloride | Pyridine | Room Temp | 0.5 h | ~95% |
| Rearrangement | KOH | Pyridine | 50 °C | 0.5 h | ~90% |
| Cyclization | H₂SO₄ (cat.) | Glacial Acetic Acid | Steam Bath | 1 h | ~95%[10] |
| Total | - | - | - | ~2 h | ~60-70% [11] |
Table 2: Reaction parameters for flavone synthesis via Baker-Venkataraman Rearrangement. Yields are based on analogous reactions.[10][11]
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biomedres.us [biomedres.us]
- 9. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. mentis.uta.edu [mentis.uta.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ijrpc.com [ijrpc.com]
- 13. Bioactivity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of 4'-Benzyloxy-2'-hydroxyacetophenone in Cosmetic and Skincare Formulations: A Review of Available Data and Analysis of a Structurally Related Compound
Introduction
In contrast, a structurally related compound, 4-Hydroxyacetophenone (p-hydroxyacetophenone), is a well-researched and widely used ingredient in cosmetic and skincare products. This document will first summarize the available information on 4'-Benzyloxy-2'-hydroxyacetophenone and then provide a detailed analysis of 4-Hydroxyacetophenone as a benchmark, offering insights into the potential applications and research methodologies that could be applied to the former.
Section 1: this compound
Chemical Properties
This compound is an aromatic ketone with the chemical formula C₁₅H₁₄O₃. Its structure features a benzyloxy group at the 4'-position and a hydroxyl group at the 2'-position of the acetophenone backbone.
| Property | Value |
| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as ethanol and acetone. |
Potential Cosmetic Applications
Based on its chemical structure, which includes a phenolic hydroxyl group, this compound is suggested to possess antioxidant properties.[1] Antioxidants are crucial in skincare for their ability to neutralize free radicals generated by environmental stressors such as UV radiation and pollution, thereby preventing premature aging and skin damage.[2] However, to substantiate this claim and determine its efficacy relative to other antioxidants, specific in-vitro and in-vivo studies are required.
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate careful handling during formulation and safety assessments for topical applications.[3]
Section 2: 4-Hydroxyacetophenone (p-Hydroxyacetophenone) - A Structurally Related Active Ingredient
Due to the limited data on this compound, we present a detailed overview of 4-Hydroxyacetophenone. This compound shares a similar acetophenone core but has a hydroxyl group in place of the benzyloxy group at the 4'-position. It is a multifunctional ingredient with well-documented benefits in skincare.
Overview of Cosmetic Functions
4-Hydroxyacetophenone is recognized for its potent antioxidant, anti-inflammatory, and soothing properties.[2][4] It also functions as a preservative booster, enhancing the efficacy of traditional preservatives and allowing for their use at lower, less irritating concentrations.[5]
Quantitative Data on Efficacy
| Parameter | Assay | Results | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Concentration-dependent activity | [6] |
| Anti-inflammatory Activity | Inhibition of COX-2 enzyme | Demonstrated inhibitory effect | [4] |
| Skin Soothing | Reduction of skin redness and irritation | Effective in calming sensitive skin | [5] |
| Preservative Boosting | Challenge tests with various microorganisms | Enhances preservative efficacy | [7] |
Experimental Protocols
Objective: To determine the free radical scavenging capacity of 4-Hydroxyacetophenone.
Materials:
-
4-Hydroxyacetophenone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of 4-Hydroxyacetophenone in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Objective: To evaluate the potential of 4-Hydroxyacetophenone to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
4-Hydroxyacetophenone
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagents (e.g., ELISA-based quantification of prostaglandins)
Protocol:
-
Pre-incubate the COX-2 enzyme with various concentrations of 4-Hydroxyacetophenone in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the production of prostaglandins (e.g., PGE₂) using a suitable detection method like ELISA.
-
Determine the concentration of 4-Hydroxyacetophenone that causes 50% inhibition (IC₅₀) of the COX-2 enzyme.
Signaling Pathways
4-Hydroxyacetophenone, as a phenolic compound, can donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
Caption: General mechanism of free radical scavenging by 4-Hydroxyacetophenone.
4-Hydroxyacetophenone has been shown to inhibit the COX-2 enzyme, which is involved in the inflammatory cascade that leads to the production of prostaglandins.
Caption: Inhibition of the COX-2 pathway by 4-Hydroxyacetophenone.
Formulation Guidelines for 4-Hydroxyacetophenone
Recommended Use Level: 0.1% to 1.0%
Solubility: Sparingly soluble in water, soluble in glycols and ethanol.
pH Stability: Stable over a wide pH range.
Incorporation: Can be added to the water phase of a formulation. It may require gentle heating to fully dissolve. It can also be pre-dissolved in a suitable solvent like propanediol before being added to the formulation.
Safety Profile of 4-Hydroxyacetophenone
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 4-Hydroxyacetophenone and concluded that it is safe for use in cosmetics at current practices of use and concentration.[8]
Conclusion
While this compound is a compound of interest for cosmetic applications due to its potential antioxidant properties, there is a notable lack of publicly available scientific data to support its efficacy and guide its formulation. Researchers and formulators are encouraged to conduct further studies to characterize its benefits and safety profile for topical use.
In the interim, the extensive research on the structurally similar compound, 4-Hydroxyacetophenone, provides a valuable framework for understanding the potential benefits and mechanisms of action of such phenolic compounds in skincare. The established antioxidant, anti-inflammatory, and soothing properties of 4-Hydroxyacetophenone, along with its favorable safety profile, make it a reliable and effective ingredient in a wide range of cosmetic and skincare products. Further investigation is warranted to determine if this compound offers comparable or unique benefits for skin health.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aloderma.com [aloderma.com]
- 3. This compound | C15H14O3 | CID 309257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. regimenlab.com [regimenlab.com]
- 5. cipherskincare.com [cipherskincare.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2023167542A1 - Preservative comprising caprylic hydroxamic acid, 4'-hydroxyacetophenone, and polyol for externally-applied skin preparation, and cosmetic composition comprising same - Google Patents [patents.google.com]
- 8. cir-safety.org [cir-safety.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals. The primary synthetic route discussed is the Fries rearrangement of 4-benzyloxyphenyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.
Question 1: Why is the yield of my this compound unexpectedly low?
Possible Causes and Solutions:
-
Moisture Contamination: The Fries rearrangement is highly sensitive to moisture. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), can be inactivated by water. Furthermore, the presence of water can lead to the hydrolysis of the starting material, 4-benzyloxyphenyl acetate, into 4-benzyloxyphenol and acetic acid.[1]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The Fries rearrangement often requires more than a stoichiometric amount of the Lewis acid catalyst because it complexes with both the starting material and the product.[1]
-
Solution: Consider increasing the molar ratio of the Lewis acid catalyst to the starting ester. A common range is 1.2 to 2.5 equivalents.[1]
-
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of side products.[2]
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of unwanted by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Inefficient Work-up: The product is complexed with the Lewis acid and must be liberated during the work-up.
-
Solution: After the reaction is complete, the mixture should be carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to effectively decompose the aluminum chloride complex.[1]
-
Question 2: My main product is the para-isomer (4'-Benzyloxy-4'-hydroxyacetophenone) instead of the desired ortho-isomer (this compound). How can I improve the ortho-selectivity?
Possible Causes and Solutions:
-
Incorrect Temperature: Temperature is a critical factor in determining the ortho-to-para isomer ratio. The formation of the para-isomer is often kinetically favored at lower temperatures.[1][3]
-
Solvent Polarity: The choice of solvent can influence the regioselectivity of the reaction.
-
Reaction Time: At lower temperatures, the reaction may not reach thermodynamic equilibrium, thus favoring the kinetically controlled para-product.[1]
-
Solution: Increasing the reaction time at a higher temperature can help improve the ortho:para ratio by allowing the reaction to reach thermodynamic equilibrium.[1]
-
Question 3: I am observing significant formation of by-products, such as 4-benzyloxyphenol. How can this be minimized?
Possible Causes and Solutions:
-
Moisture: As mentioned, water can lead to the hydrolysis of the starting ester, forming 4-benzyloxyphenol.[1]
-
Solution: Strict anhydrous conditions are crucial.
-
-
Intermolecular Acylation: The 4-benzyloxyphenol formed in situ can undergo intermolecular acylation, leading to other by-products.[1]
-
Solution: Optimizing reaction conditions to favor the intramolecular rearrangement will minimize this side reaction. This includes careful control of temperature and catalyst concentration.
-
-
Catalyst Choice: While aluminum chloride is a common catalyst, other Lewis or Brønsted acids might offer better selectivity and reduce side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fries rearrangement?
The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[6][7] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[6] A widely accepted mechanism involves the formation of an acylium carbocation intermediate, which then acts as an electrophile in a reaction analogous to a Friedel-Crafts acylation.[6]
Q2: How can I purify the final product mixture of ortho and para isomers?
The ortho and para isomers can typically be separated by column chromatography on silica gel.[7][8] Recrystallization can also be an effective method for purifying the desired isomer.[9][10]
Q3: Are there any eco-friendly alternatives to traditional Lewis acid catalysts?
Yes, catalysts like p-toluenesulfonic acid (PTSA) have been shown to be effective for the Fries rearrangement and are considered more environmentally friendly as they are biodegradable.[3][5] Zeolites and other solid acids are also being explored as reusable and greener catalyst options.[11]
Data Presentation
Table 1: Influence of Catalyst and Temperature on the Fries Rearrangement of Phenyl Acetate
| Catalyst | Temperature (°C) | Solvent | Ortho/Para Ratio | Yield (%) | Reference |
| AlCl₃ | < 100 | Monochlorobenzene | - | Incomplete Conversion | [2] |
| AlCl₃ | 100 | Monochlorobenzene | 3.03:1 | - | [2] |
| AlCl₃ | > 160 | None | High o-selectivity | - | [1] |
| AlCl₃ | 170 | - | 1.72:1 | 62 (crude) | [2] |
| PTSA | 90-160 | None | 9:1 | up to 98 (conversion) | [3][5] |
| HF | 20-100 | - | - | 94 | [11] |
| BF₃ | 90 | - | - | 56 | [11] |
| TiCl₄ | 90-100 | - | - | 34 | [11] |
Note: The data presented is for the Fries rearrangement of the parent phenyl acetate and serves as a general guide. Optimal conditions for 4-benzyloxyphenyl acetate may vary.
Experimental Protocols
Protocol 1: Conventional Fries Rearrangement using Aluminum Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).[1]
-
Addition of Reactant: Slowly add 4-benzyloxyphenyl acetate to the flask with stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., >160°C for optimal ortho-selectivity) and maintain for a period determined by TLC monitoring (can range from a few minutes to several hours).[1]
-
Work-up: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1][8]
-
Washing: Wash the combined organic extracts with water, a saturated sodium bicarbonate solution, and finally with brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[7][8]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the ortho and para isomers.[7]
Protocol 2: Fries Rearrangement using p-Toluenesulfonic Acid (PTSA)
-
Preparation: In a round-bottom flask, mix 4-benzyloxyphenyl acetate and a catalytic amount of anhydrous p-toluenesulfonic acid.[7]
-
Heating: Heat the solvent-free mixture with stirring at a temperature between 90°C and 160°C for approximately 30 minutes, monitoring the reaction progress by TLC.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dissolve it in an organic solvent like ethyl acetate.[7]
-
Washing: Wash the organic solution sequentially with a saturated sodium bicarbonate solution, water, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude product.[7]
-
Purification: Purify the product mixture, which should be enriched in the ortho-isomer, by column chromatography or distillation.[7]
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Key factors influencing the ortho vs. para selectivity in the Fries rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 11. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4'-Benzyloxy-2'-hydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4'-Benzyloxy-2'-hydroxyacetophenone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, often synthesized via a Fries rearrangement of 4-benzyloxyphenyl acetate, may contain several impurities. These can include unreacted starting material (4-benzyloxyphenyl acetate), the isomeric byproduct (2'-benzyloxy-4'-hydroxyacetophenone), de-benzylated products (e.g., 2',4'-dihydroxyacetophenone), and residual catalyst or solvents from the reaction.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of the desired product from impurities under a UV lamp.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a white to off-white crystalline solid. The presence of a yellowish or brownish tint often indicates the presence of impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product and induce crystallization.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal of pure this compound if available.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the product.- The crude material contains a significant amount of impurities that are depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were not washed with ice-cold solvent.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the mother liquor to a lower temperature to maximize crystal formation.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | - The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the polarity.- Try a different solvent system altogether. Common systems for compounds of this polarity include mixtures of hexanes or petroleum ether with ethyl acetate or dichloromethane. |
| Product elutes too quickly with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. You can do this by running a gradient elution, where the proportion of the more polar solvent is increased over time. |
| Cracked or channeled column packing. | - Improper packing of the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A well-packed column is crucial for good separation. |
| Band broadening leading to overlapping fractions. | - The initial band of the sample loaded onto the column was too wide.- The column was overloaded with crude material. | - Dissolve the crude sample in a minimal amount of the mobile phase or a low-polarity solvent before loading it onto the column to ensure a narrow starting band.- Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table provides typical ranges for expected outcomes based on the purification of analogous compounds.
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Purity | >98% | Can be highly effective if a suitable solvent is found and impurities have different solubility profiles. |
| Recovery | 60-90% | Highly dependent on the solubility of the compound in the chosen solvent at different temperatures. | |
| Column Chromatography | Purity | >99% | Capable of achieving very high purity by separating closely related impurities. |
| Recovery | 70-95% | Recovery can be affected by factors such as irreversible adsorption onto the stationary phase or difficulty in collecting all fractions containing the pure product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent or solvent system should be determined experimentally on a small scale first. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the product completely. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by TLC analysis. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate. For flash chromatography, apply pressure to the top of the column.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Identifying common impurities in 4'-Benzyloxy-2'-hydroxyacetophenone synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two main synthetic routes are the regioselective benzylation of 2,4-dihydroxyacetophenone and the Fries rearrangement of the corresponding phenyl acetate. The benzylation method is often preferred due to its generally higher selectivity and milder reaction conditions.
Q2: What are the most common impurities I should be aware of?
The common impurities depend on the synthetic route employed.
-
From Regioselective Benzylation:
-
Unreacted starting material: 2,4-dihydroxyacetophenone
-
Over-benzylated product: 2',4'-dibenzyloxyacetophenone
-
Isomeric byproduct: 2'-benzyloxy-4'-hydroxyacetophenone
-
Impurities from the reagent: Benzaldehyde, Benzyl alcohol (from impure benzyl chloride)
-
-
From Fries Rearrangement:
-
Isomeric byproduct: 2'-benzyloxy-4'-hydroxyacetophenone
-
Unreacted starting material: 4-benzyloxyphenyl acetate
-
Q3: How can I minimize the formation of the over-benzylated byproduct (2',4'-dibenzyloxyacetophenone)?
To minimize the formation of the di-benzylated product, it is crucial to control the stoichiometry of the reagents. Using a slight excess of 2,4-dihydroxyacetophenone relative to benzyl chloride can help. Additionally, a milder base and shorter reaction times can reduce the likelihood of the second benzylation occurring.
Q4: What is the best way to remove unreacted 2,4-dihydroxyacetophenone?
Unreacted 2,4-dihydroxyacetophenone is more polar than the desired product and can typically be removed by column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) should effectively separate the less polar product from the more polar starting material.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Regioselective Benzylation
Question: I am getting a low yield of the desired product. What are the possible causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to side product formation.[1]
-
-
Base Ineffectiveness:
-
Cause: The base used (e.g., potassium carbonate, cesium bicarbonate) may not be sufficiently strong or may have degraded due to moisture.
-
Solution: Ensure the base is anhydrous and use a freshly opened container. Consider switching to a slightly stronger base if necessary, but be mindful that this might also increase the formation of the di-benzylated byproduct.
-
-
Poor Quality of Benzyl Chloride:
-
Cause: Impurities in benzyl chloride, such as benzaldehyde or benzyl alcohol, can consume the starting material or lead to unwanted side reactions.
-
Solution: Use freshly distilled or high-purity benzyl chloride. If you suspect impurities, you can wash the benzyl chloride with a sodium bisulfite solution to remove benzaldehyde.
-
Issue 2: Presence of an Unexpected Isomer in the Final Product
Question: My NMR analysis indicates the presence of an isomer. How can I identify it and prevent its formation?
Answer: The most likely isomeric impurity is 2'-benzyloxy-4'-hydroxyacetophenone.
-
Identification:
-
1H NMR Spectroscopy: The chemical shifts of the aromatic protons will differ between the two isomers. The proton ortho to the acetyl group in the desired product is typically deshielded. Detailed 2D NMR techniques like COSY and HMBC can help in definitively assigning the structure.
-
HPLC: A well-developed HPLC method can separate the two isomers, showing distinct retention times.
-
-
Prevention:
-
Regioselective Benzylation: The formation of the 2'-O-benzylated isomer is generally less favored due to the lower acidity of the 2'-hydroxyl group, which is involved in hydrogen bonding with the acetyl group. Using a milder base and carefully controlled temperature can enhance the selectivity for the 4'-position.[1]
-
Fries Rearrangement: In the Fries rearrangement, the reaction temperature can influence the ortho/para selectivity. Lower temperatures generally favor the para-rearranged product, which in this case would be the desired isomer.
-
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Origin |
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | Unreacted starting material (Benzylation) |
| 2',4'-Dibenzyloxyacetophenone | C₂₂H₂₀O₃ | 332.40 | Over-benzylation of starting material |
| 2'-Benzyloxy-4'-hydroxyacetophenone | C₁₅H₁₄O₃ | 242.27 | Isomeric byproduct (Benzylation or Fries Rearrangement) |
| Benzaldehyde | C₇H₆O | 106.12 | Impurity in benzyl chloride |
| Benzyl Alcohol | C₇H₈O | 108.14 | Impurity in benzyl chloride |
Experimental Protocols
Protocol 1: Regioselective Benzylation of 2,4-Dihydroxyacetophenone[1]
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzyl chloride
-
Cesium bicarbonate (CsHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in acetonitrile, add cesium bicarbonate (1.5 eq).
-
Add benzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Mandatory Visualization
Caption: Synthesis of this compound and common impurities.
Caption: Troubleshooting workflow for synthesis optimization.
References
Preventing side reactions in the synthesis of chalcones from 2'-hydroxyacetophenones.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of chalcones from 2'-hydroxyacetophenones via the Claisen-Schmidt condensation.
Troubleshooting Guide
Problem 1: Low yield of the desired 2'-hydroxychalcone and formation of a significant amount of a cyclic byproduct.
Q: My reaction is consuming the starting materials, but I'm isolating a product that is not my target 2'-hydroxychalcone. What is happening and how can I prevent it?
A: The presence of the 2'-hydroxyl group on the acetophenone starting material makes the initial chalcone product susceptible to intramolecular cyclization reactions, which are the most common side reactions in this synthesis. The two primary competing reactions are the formation of flavanones and aurones.
-
Flavanone Formation: This occurs via an intramolecular Michael-type addition of the 2'-phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone. This reaction is often favored under basic conditions.[1]
-
Aurone Formation: This is an oxidative cyclization process that can be promoted by certain catalysts and reaction conditions.[2][3]
Solutions:
-
Reaction Temperature and Time: Carefully control the reaction temperature. Many chalcone syntheses can be performed at room temperature.[4] Elevated temperatures can promote side reactions.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can favor cyclization.
-
pH Control: The pH of the reaction medium is critical. Strongly basic conditions can facilitate the cyclization to flavanones. Consider using a milder base or carefully neutralizing the reaction mixture upon completion.
-
Protecting Groups: To prevent the participation of the 2'-hydroxyl group in side reactions, consider protecting it before the condensation reaction. The methoxymethyl (MOM) group is a suitable choice as it can be readily removed under acidic conditions after the chalcone has been formed.[5]
Problem 2: The reaction mixture turns dark brown or black, yielding a gummy or oily product instead of a crystalline solid.
Q: My reaction has resulted in a dark, intractable mixture. What are the likely causes and how can I obtain a clean product?
A: A dark reaction mixture and the formation of an oily or gummy product often indicate product degradation or the occurrence of multiple side reactions.
Causes and Solutions:
-
High Temperature: Excessive heat can lead to the decomposition of starting materials and products, as well as promote undesirable side reactions like the Cannizzaro reaction of the aldehyde.[4][6] It is generally advised not to exceed 65 °C for standard reflux conditions.[4]
-
Catalyst Concentration: A high concentration of a strong base can promote side reactions.[7] It is recommended to use the catalyst in appropriate molar ratios and add it slowly to the reaction mixture.
-
Purification: An oily product may be a mixture of the desired chalcone and byproducts.[8] Purification by column chromatography is often necessary to isolate the pure chalcone.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of when synthesizing chalcones from 2'-hydroxyacetophenones?
A1: The main side products are cyclic flavonoids that arise from the intramolecular reactions of the initially formed 2'-hydroxychalcone. These include:
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Flavanones: Formed through the cyclization of the 2'-hydroxychalcone.[1][9]
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Aurones: Resulting from the oxidative cyclization of the 2'-hydroxychalcone.[2][3]
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Flavones: Can be formed from the oxidation of flavanones or through direct oxidative cyclization of the 2'-hydroxychalcone.[2][3]
Q2: How can I selectively synthesize flavanones or aurones from 2'-hydroxychalcones if they are my desired products?
A2: While this guide focuses on preventing these side reactions, the selective synthesis of these flavonoids is also possible by choosing specific reagents and conditions.
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For Aurones: Oxidative cyclization using transition metal salts like Hg(OAc)₂, CuBr₂, or Tl(NO₃)₃ can selectively yield aurones.[2][3]
-
For Flavones: Reagents such as I₂ in DMSO are commonly used for the oxidative cyclization of 2'-hydroxychalcones to flavones.[2]
Q3: What is the role of the catalyst in the Claisen-Schmidt condensation, and what are the common choices?
A3: The catalyst is essential for the Claisen-Schmidt condensation. In base-catalyzed reactions, the catalyst deprotonates the α-carbon of the acetophenone to form a reactive enolate. Common base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[4][10] Acid catalysts can also be used.[11] The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of side products.[7]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing chalcones?
A4: Yes, several green chemistry approaches have been developed for chalcone synthesis. These methods aim to reduce the use of hazardous solvents and reagents.
-
Solvent-free grinding: This method involves grinding the reactants with a solid catalyst, often yielding the product in a short time with minimal waste.[10][12]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.
-
Ultrasound-assisted synthesis: Sonication can also be used to accelerate the reaction.[13]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Chalcone Synthesis
| Catalyst | Solvent / Conditions | Temperature | Reaction Time | Yield (%) | Reference |
| KOH | Ethanol / Reflux | Reflux | - | 9.2 | [10] |
| KOH | Solvent-free / Grinding | Ambient | - | 32.6 | [10] |
| NaOH | Ethanol | Room Temp. | 2-3 hours | 58-89 | [4] |
| KOH | Methanol/Water | 70 - 80 °C | 6 - 8 hours | ~40-60 | [4] |
| NaOH | Water with Surfactant | Room Temp. | 24 hours | 56-70 | [4] |
Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis of 2'-Hydroxychalcones
This protocol is a standard method for synthesizing chalcones from 2'-hydroxyacetophenones using a base catalyst in an alcohol solvent.
Materials:
-
2'-Hydroxyacetophenone derivative (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolution of Ketone: In a round-bottom flask, dissolve the 2'-hydroxyacetophenone derivative in ethanol.
-
Catalyst Addition: Slowly add a solution of KOH or NaOH in ethanol or water to the stirred ketone solution at room temperature.
-
Aldehyde Addition: To the stirred mixture, add the aromatic aldehyde dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete when the spot corresponding to the limiting starting material is no longer visible.[4]
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture with dilute HCl to precipitate the chalcone product.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold distilled water until the washings are neutral.
-
Drying: Dry the crude product.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[12]
Protocol 2: Protection of the 2'-Hydroxyl Group using MOM-Cl
This protocol describes the protection of the hydroxyl group of 2'-hydroxyacetophenone as a methoxymethyl (MOM) ether before the chalcone synthesis.
Materials:
-
2'-Hydroxyacetophenone
-
Methoxymethyl chloride (MOM-Cl)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetone or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the 2'-hydroxyacetophenone in acetone or DCM in a round-bottom flask.
-
Base Addition: Add K₂CO₃ or DIPEA to the solution.
-
MOM-Cl Addition: Cool the mixture in an ice bath and add MOM-Cl dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the protected acetophenone by column chromatography.
-
The resulting 2'-(methoxymethoxy)acetophenone can then be used in the Claisen-Schmidt condensation (Protocol 1). The MOM protecting group can be removed from the resulting chalcone using acidic conditions (e.g., HCl in methanol) to yield the desired 2'-hydroxychalcone.[5]
Visualizations
References
- 1. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 4'-Benzyloxy-2'-hydroxyacetophenone in Organic Solvents
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 4'-Benzyloxy-2'-hydroxyacetophenone. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively improve its dissolution in organic solvents.
Troubleshooting Guide
This guide addresses common issues faced during the solubilization of this compound and provides systematic solutions.
| Issue | Possible Causes | Recommended Solutions |
| Compound fails to dissolve in a non-polar solvent (e.g., hexane, toluene). | The molecule possesses polar hydroxyl and carbonyl groups, making it less compatible with non-polar solvents. | - Select a more polar solvent such as ethanol, methanol, or acetone. - Consider using a co-solvent system by adding a polar solvent to the non-polar solvent. |
| Precipitation occurs when a solution is cooled or upon standing. | The initial dissolution was likely achieved at an elevated temperature, and the solution became supersaturated upon cooling. | - Re-dissolve the compound with gentle heating and maintain the temperature during the experiment. - Prepare a less concentrated solution. - Utilize a co-solvent system to improve solubility at ambient temperature. |
| Incomplete dissolution in a chosen polar solvent. | The solubility limit of the compound in that specific solvent has been reached. | - Increase the temperature of the solvent. - Employ a co-solvent system. For instance, adding a small amount of a more effective solubilizing agent like DMSO or DMF to alcohols can enhance solubility. - For acidic phenolic compounds, a slight increase in pH (if compatible with the experimental conditions) can improve solubility. |
| Inconsistent solubility results between experiments. | - Variation in ambient temperature. - Differences in solvent purity or water content. - Inaccurate measurement of solute or solvent. | - Control the temperature during your experiments. - Use high-purity, anhydrous solvents when possible. - Ensure accurate and consistent measurements of all components. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately polar compound. It is expected to have low solubility in non-polar solvents and higher solubility in polar organic solvents. While specific quantitative data is limited, its solubility is qualitatively described as slightly soluble in chloroform and methanol (requiring heat for the latter).
Q2: How can I estimate the solubility of this compound in common organic solvents?
A2: While experimental determination is most accurate, the solubility of structurally similar compounds can provide a useful estimation. The table below summarizes the solubility of parent and related compounds, which can serve as a guide.
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| 4'-Hydroxyacetophenone | Ethanol | Soluble | 25 |
| Methanol | Soluble | 25 | |
| Acetone | Soluble | 25 | |
| Hexane | Low solubility | 25 | |
| 2'-Hydroxyacetophenone | Ethanol | ~1.1 | 25 |
| DMSO | ~2.0 | 25 | |
| Dimethyl formamide | ~1.6 | 25 | |
| Benzophenone | Ethanol | 13.3 (in 7.5 mL) | 25 |
| Acetone | Very soluble | 25 | |
| Benzene | Soluble | 25 |
Note: This data is compiled from various sources and should be used as an estimation. Actual solubility of this compound should be determined experimentally.
Q3: What is co-solvency and how can it be applied to this compound?
A3: Co-solvency is a technique that enhances the solubility of a solute by using a mixture of solvents.[1][] For this compound, which has both polar and non-polar regions, a mixture of a polar protic solvent (like ethanol) and a polar aprotic solvent (like acetone or ethyl acetate) could be effective. This approach can disrupt the solute-solute interactions and create a more favorable solvation environment.[1][]
Q4: How does temperature affect the solubility of this compound?
A4: For most solid organic compounds, solubility in organic solvents increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, gently heating the solvent can significantly improve the solubility of this compound. However, be cautious of potential degradation at elevated temperatures.
Q5: Can pH adjustment be used to improve the solubility of this compound in organic solvents?
A5: The 2'-hydroxyl group on the acetophenone ring is weakly acidic. In protic organic solvents containing a small amount of a basic modifier, the solubility may be enhanced through the formation of the more polar phenolate salt.[5][6] This technique is more commonly applied in aqueous systems but can have some effect in polar organic solvents.
Key Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a simple method to quickly assess the solubility of this compound in various organic solvents.
Caption: Workflow for Qualitative Solubility Determination.
Protocol 2: Quantitative Solubility Enhancement by Co-solvency
This protocol provides a systematic approach to identify an optimal co-solvent system for enhancing the solubility of this compound.
Caption: Experimental Workflow for Co-solvency Optimization.
Protocol 3: Investigating the Effect of Temperature on Solubility
This protocol describes a method to determine the solubility of this compound in a given solvent at different temperatures.
Caption: Procedure for Temperature-Dependent Solubility Study.
References
Stability of 4'-Benzyloxy-2'-hydroxyacetophenone in different pH conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 4'-Benzyloxy-2'-hydroxyacetophenone under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the pH stability of this compound?
Determining the pH stability is a cornerstone of early-stage drug development and chemical research for several reasons:
-
Predicting Shelf-Life: It helps in forecasting the degradation rate of the compound, which is essential for establishing a preliminary shelf-life for potential formulations.
-
Formulation Development: Understanding how the compound behaves in different pH environments is crucial for developing stable liquid formulations (e.g., oral solutions, intravenous preparations).
-
In Vivo Performance: The stability of a compound in various pH conditions can provide insights into its potential stability in the gastrointestinal tract (which has a wide pH range), impacting its absorption and bioavailability.
-
Identification of Degradants: Stability studies help identify potential degradation products, which must be characterized for safety and toxicological evaluation as per regulatory requirements.
Q2: What are the common degradation pathways for a phenolic compound like this compound at different pH values?
While specific pathways must be determined experimentally, compounds with phenolic and benzylic ether moieties are susceptible to certain types of degradation:
-
Acidic Conditions (pH 1-3): Acid-catalyzed hydrolysis of the benzyloxy ether linkage is a potential degradation route. This would cleave the molecule to form 2',4'-dihydroxyacetophenone and benzyl alcohol.
-
Neutral Conditions (pH 6-8): The compound may exhibit greater stability around neutral pH, but oxidation of the phenolic hydroxyl group can be a concern, especially in the presence of oxygen or metal ions.
-
Alkaline Conditions (pH 9-12): In alkaline conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This species is highly susceptible to oxidation. Furthermore, base-catalyzed hydrolysis of the ether linkage can also occur, often at a faster rate than in acidic conditions.
Q3: How can I analyze the degradation of this compound and the formation of its products?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique. An ideal HPLC method should be able to:
-
Separate the parent compound (this compound) from all potential degradation products.
-
Provide accurate and precise quantification of the parent compound's concentration over time.
-
Detect the appearance and increase of degradation product peaks. For structural elucidation of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.
Experimental Protocol: pH Stability Assessment
This section provides a detailed methodology for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphate, Citrate, and Borate buffer salts
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
2. Buffer Preparation:
-
Prepare a set of buffers covering a range of pH values. Recommended buffers include:
-
pH 2.0: 0.01 M HCl
-
pH 4.5: 0.05 M Acetate Buffer
-
pH 7.4: 0.05 M Phosphate Buffer (Physiological pH)
-
pH 9.0: 0.05 M Borate Buffer
-
-
Verify the final pH of each buffer solution using a calibrated pH meter.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
In separate, labeled vials, add a small volume of the stock solution to each pH buffer to achieve a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be kept low (<5%) to avoid affecting the buffer's properties.
-
Prepare a control sample (T=0) for each pH by immediately quenching the reaction (e.g., by diluting with the mobile phase) and analyzing it.
-
Incubate the remaining vials at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial, quench the reaction, and prepare it for analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the wavelength of maximum absorbance (λmax) of this compound.
-
Injection Volume: 10 µL.
-
Run a standard of the parent compound to determine its retention time and peak area. Analyze the incubated samples and record the peak area of the parent compound and any new peaks that appear.
5. Data Presentation and Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Summarize the results in a table for clear comparison.
Quantitative Data Summary (Template)
| pH | Temperature (°C) | Time (hours) | Peak Area (Parent) | Concentration (µg/mL) | % Remaining | Degradation Products (Peak Area) |
| 2.0 | 40 | 0 | 1500000 | 100.0 | 100.0 | - |
| 2.0 | 40 | 8 | 1425000 | 95.0 | 95.0 | 50000 |
| 2.0 | 40 | 24 | 1275000 | 85.0 | 85.0 | 150000 |
| 7.4 | 40 | 0 | 1510000 | 100.0 | 100.0 | - |
| 7.4 | 40 | 8 | 1505000 | 99.7 | 99.7 | Not Detected |
| 7.4 | 40 | 24 | 1490000 | 98.7 | 98.7 | Not Detected |
| 9.0 | 40 | 0 | 1495000 | 100.0 | 100.0 | - |
| 9.0 | 40 | 8 | 1121250 | 75.0 | 75.0 | 350000 |
| 9.0 | 40 | 24 | 747500 | 50.0 | 50.0 | 700000 |
Experimental Workflow Diagram
Caption: Workflow for conducting a pH stability study.
Troubleshooting Guide
Q: My compound precipitated after being added to the buffer. What should I do?
A: This indicates poor aqueous solubility.
-
Solution 1: Increase the proportion of co-solvent (e.g., methanol, acetonitrile) in your sample preparation, but keep it below 5-10% to avoid significantly altering the buffer pH and polarity.
-
Solution 2: Decrease the starting concentration of your compound in the buffer. Ensure the final concentration is still high enough for accurate detection by your analytical method.
-
Solution 3: If precipitation occurs only at certain pH values, it may be due to the compound's pKa. The neutral form of a molecule is often less soluble than its ionized form. Make a note of the pH-dependent solubility, as this is valuable information.
Q: I am not observing any degradation, even after 48 hours. How can I confirm the stability?
A: The compound may be highly stable under the tested conditions.
-
Solution 1 (Stress Conditions): To induce degradation and confirm the stability-indicating nature of your assay, introduce stress conditions. Increase the incubation temperature (e.g., to 60°C or 70°C) or expose a sample to a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) at an elevated temperature for a shorter period.
-
Solution 2 (Extended Duration): If stress conditions are not desired, extend the duration of your study (e.g., 7 days, 14 days) until a measurable amount of degradation (5-10%) is observed.
Q: My HPLC chromatogram shows several new, small peaks. How can I identify them?
A: These are likely degradation products.
-
Solution 1 (LC-MS): The most effective way to identify these is to analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants, allowing you to propose probable structures.
-
Solution 2 (Forced Degradation): Analyze the samples from your forced degradation studies (strong acid/base). The larger peaks in these samples will correspond to the primary degradants, which can help in their identification.
Q: The peak shape of my parent compound is poor (e.g., tailing or fronting) in the HPLC analysis. How can I fix this?
A: Poor peak shape can affect the accuracy of quantification.
-
Solution 1 (Adjust Mobile Phase pH): For a phenolic compound, ensure the pH of your mobile phase is well below the pKa of the phenol (typically around pH 8-10) to keep it in a single protonated state. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase usually resolves peak tailing for acidic compounds.
-
Solution 2 (Check for Column Overload): If the peak is fronting, you may be overloading the column. Try injecting a smaller volume or a more dilute sample.
Technical Support Center: Troubleshooting Claisen-Schmidt Condensation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Claisen-Schmidt condensation reactions. Below are troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Product
Question: My Claisen-Schmidt condensation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low or no yield is a common issue that can stem from several factors related to catalysts, reaction conditions, or reactants. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
-
Catalyst Issues:
-
Inactive Catalyst: The base or acid catalyst may be old or degraded.[1][2] For base-catalyzed reactions using NaOH or KOH, ensure the pellets are not coated with carbonate from atmospheric CO2.[1][3] For acid-catalyzed reactions, ensure the catalyst is anhydrous if required.[1]
-
Inappropriate Catalyst: The choice of catalyst is crucial. While strong bases like NaOH and KOH are common, some reactions may benefit from milder catalysts or Lewis acids.[1] Consider screening different catalysts if your reaction is sensitive.[1]
-
Insufficient Catalyst Loading: Ensure the correct molar percentage of the catalyst is used.[1] For some solvent-free methods, 20 mol% of solid NaOH has been shown to be as effective as a stoichiometric amount, providing yields up to 98%.[4][5]
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction may require heating to proceed at an optimal rate, while some reactions need cooling to prevent side reactions.[1] Many reactions proceed well at room temperature, but gentle heating to 40-50 °C can be beneficial.[2] Solvent-free reactions have been reported with high yields at temperatures up to 150°C.[1][4]
-
Incorrect Reaction Time: The reaction may not have proceeded to completion.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] Conversely, excessively long reaction times can lead to product degradation.[1] Some optimized solvent-free methods report reaction times as short as 8-25 minutes.[6]
-
Poor Solvent Choice: The solvent's polarity can significantly impact the reaction.[1] Ethanol is a commonly used polar protic solvent because it effectively dissolves both the reactants and the base catalyst.[1][4] However, solvent-free conditions have been shown to improve yields and are considered a green chemistry approach.[1][6]
-
-
Reactant Quality and Stoichiometry:
-
Impure Reactants: Impurities in the aldehyde or ketone starting materials can interfere with the reaction.[1] Ensure all reagents are pure and glassware is dry.[2]
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1] For mono-condensation, using a slight excess of the ketone might be beneficial to suppress the formation of the di-condensation product.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue arising from the various reactive species in the mixture.[4] The most likely side reactions are self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael addition.[4]
Caption: Main reaction and common side reactions in Claisen-Schmidt condensation.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol byproducts.[4]
-
Cannizzaro Reaction of the Aldehyde: Aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylate.[1][2][4]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the Michael acceptor), leading to the formation of a 1,5-dicarbonyl compound.[4]
Issue 3: Reaction Mixture Turns Dark or Forms a Tar-Like Substance
Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?
Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.[4] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[4] Aldehydes, in particular, can be prone to polymerization under these conditions.[4]
Solutions:
-
Reduce Temperature: If heating, try running the reaction at a lower temperature or at room temperature.[7]
-
Optimize Base Concentration: Use a lower concentration of the base or switch to a milder catalyst.[4]
-
Control Reagent Addition: Add the base or the more sensitive reactant slowly to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.
Data and Experimental Protocols
Table 1: Effect of NaOH Catalyst Loading on Yield (Solvent-Free)
This table summarizes the effect of sodium hydroxide catalyst loading on the yield of α,α'-bis-benzylidenecyclohexanone under solvent-free grinding conditions.
| Entry | Catalyst | Mol% | Yield (%) |
| 1 | NaOH | 100 | 98 |
| 2 | NaOH | 20 | 98 |
| 3 | NaOH | 10 | 90 |
| 4 | NaOH | 5 | 85 |
| 5 | NaOH | 1 | 70 |
Data adapted from a study on solvent-free Claisen-Schmidt reactions. The results indicate that 20 mol% of NaOH provides a satisfactory yield comparable to a stoichiometric amount.[5]
Table 2: Comparison of Catalysts (Solvent-Free)
This table compares the catalytic performance of different solid bases for the synthesis of α,α'-bis-benzylidenecyclohexanone under solvent-free conditions.
| Entry | Catalyst | Mol% | Yield (%) |
| 1 | NaOH | 20 | 98 |
| 2 | KOH | 20 | 95 |
| 3 | NaOAc | 20 | 40 |
| 4 | NH₄OAc | 20 | 35 |
Data adapted from the same study, demonstrating that solid NaOH is a highly effective catalyst compared to others under these conditions.[5]
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of Chalcone in Ethanol
This protocol describes a typical procedure for synthesizing a chalcone using sodium hydroxide in an ethanol solvent.
-
Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.[2]
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[2]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.[2] Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[2]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[2]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.[2]
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol outlines an environmentally friendly, solvent-free method for synthesizing α,α'-bis(benzylidene)cycloalkanones.
-
Preparation: Add the ketone (e.g., Cyclohexanone, 10 mmol) and the aromatic aldehyde (e.g., Benzaldehyde, 20 mmol) to a porcelain mortar.[1]
-
Catalyst Addition: Add solid NaOH pellets (2 mmol, 20 mol%).[1][5]
-
Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste or solid.[1]
-
Work-up: Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
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Isolation: Filter the crude solid product, wash with water, and dry.
-
Purification: Recrystallize the product from a suitable solvent, such as ethanol.[1]
Caption: Experimental workflow for solvent-free Claisen-Schmidt condensation.
Protocol 3: Monitoring Reaction Progress by TLC
-
Prepare the Plate: Draw a baseline with a pencil on a TLC plate.
-
Spot the Plate: Dissolve small amounts of your starting materials and reaction mixture in a suitable solvent. Spot them on the baseline.
-
Develop the Plate: Place the plate in a developing chamber with an appropriate eluent system.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation? A1: The base (commonly NaOH or KOH) plays a catalytic role by deprotonating the α-carbon of the enolizable ketone.[2] This creates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the aldehyde.[2][8]
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation? A2: The classic Claisen-Schmidt condensation involves an aldehyde without α-hydrogens to prevent its self-condensation.[2][4] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[4] To achieve a selective reaction, one of the carbonyl partners should ideally be non-enolizable.[4]
Q3: What is the difference between a Claisen-Schmidt condensation and a general aldol condensation? A3: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[9] It occurs between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][9] This specificity helps to control the reaction and avoid the complex product mixtures that can result from a crossed aldol reaction between two enolizable carbonyl compounds.[4]
Q4: How does solvent choice affect the reaction? A4: The choice of solvent can significantly impact the reaction.[4]
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Polar Protic Solvents: Ethanol and methanol are commonly used as they effectively dissolve the reactants and the base catalyst.[1][4]
-
Solvent-Free Conditions: Performing the reaction neat (without a solvent), often with grinding, has been shown to be highly efficient, leading to shorter reaction times and high yields.[4][6] This approach is also favored from a green chemistry perspective.[1][6]
Q5: What is the primary cause of low yield, and what is the first step I should take to troubleshoot it? A5: Low yield can result from multiple issues, but a good first step is to verify the integrity of your catalyst and the purity of your starting materials. An inactive catalyst or impure reactants are common and easily addressable culprits.[1] After that, monitoring the reaction over time with TLC can confirm if the issue is an incomplete reaction or product degradation.[1]
Caption: A logical workflow for troubleshooting low conversion in Claisen-Schmidt reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Debenzylation of 4'-Benzyloxy-2'-hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the debenzylation of 4'-Benzyloxy-2'-hydroxyacetophenone to yield 2',4'-dihydroxyacetophenone.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Question: My debenzylation of this compound is either very slow or does not go to completion. What are the possible causes and how can I resolve this?
Answer: Several factors can contribute to an incomplete or sluggish debenzylation reaction. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Solution | Explanation |
| Catalyst Inactivity | 1. Use a fresh batch of Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). 2. Ensure the catalyst has been stored under an inert atmosphere and handled properly to avoid prolonged exposure to air. | Palladium catalysts can lose activity over time or through improper storage. Pearlman's catalyst is often more active for hydrogenolysis reactions.[1] |
| Catalyst Poisoning | 1. Purify the starting material to remove any sulfur or other catalyst poisons. 2. Use high-purity, degassed solvents. 3. Ensure all glassware is thoroughly cleaned. | Trace impurities can poison the palladium catalyst, rendering it inactive.[1] Sulfur compounds are particularly detrimental. |
| Insufficient Hydrogen | 1. Ensure the system is properly sealed and there are no leaks. 2. Purge the reaction vessel thoroughly with hydrogen gas. 3. For balloon pressure reactions, use a fresh, well-filled balloon. 4. For transfer hydrogenation, ensure the hydrogen donor (e.g., cyclohexene, formic acid) is fresh and used in sufficient excess. | A continuous and adequate supply of hydrogen is crucial for the reaction to proceed to completion. |
| Sub-optimal Reaction Conditions | 1. Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 10 mol% to 20 mol%). 2. Increase Hydrogen Pressure: If using a hydrogenation apparatus, increase the pressure. 3. Increase Temperature: Gently warm the reaction (e.g., to 40-60 °C).[2] 4. Solvent Choice: Ensure the starting material is fully dissolved. Common solvents include ethanol, methanol, and ethyl acetate.[3] | Optimizing the reaction parameters can often overcome a high activation energy barrier and drive the reaction to completion. |
| Product Inhibition | 1. Monitor the reaction progress and stop it once the starting material is consumed. | In some cases, the product can adsorb to the catalyst surface and inhibit its activity. |
Issue 2: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The presence of the ketone functionality in this compound can lead to over-reduction.
Common Side Reaction:
-
Reduction of the Ketone: The acetyl group can be reduced to an ethyl group, yielding 1-(2,4-dihydroxyphenyl)ethanol or even 2-ethyl-5-hydroxyphenol under harsh conditions.
Strategies for Minimizing Side Products:
| Strategy | Explanation |
| Use a Selective Catalyst | Palladium on carbon (Pd/C) is generally selective for O-debenzylation over ketone reduction under mild conditions. Avoid more aggressive catalysts like Raney Nickel if ketone reduction is a concern. |
| Control Reaction Conditions | - Temperature: Run the reaction at room temperature if possible. Avoid excessive heating. - Pressure: Use atmospheric pressure (hydrogen balloon) instead of high-pressure hydrogenation. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Catalytic Transfer Hydrogenation | Consider using catalytic transfer hydrogenation (CTH) with a suitable hydrogen donor like cyclohexene or formic acid in the presence of a palladium catalyst. This can sometimes offer better selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the debenzylation of this compound?
A1: 10% Palladium on Carbon (Pd/C) is a commonly used and effective catalyst for this transformation. For difficult reactions, Pearlman's catalyst (20% Pd(OH)₂/C) may show higher activity.[2]
Q2: Which solvents are suitable for this reaction?
A2: Ethanol and methanol are excellent solvent choices as they readily dissolve the starting material and are compatible with catalytic hydrogenation. Ethyl acetate can also be used.[3][4]
Q3: Can I use catalytic transfer hydrogenation for this debenzylation?
A3: Yes, catalytic transfer hydrogenation is a viable alternative to using hydrogen gas. Common hydrogen donors include cyclohexene (often with a catalytic amount of acetic acid) or formic acid and its salts.[4]
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, 2',4'-dihydroxyacetophenone, is significantly more polar than the starting material, this compound, and will have a lower Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q5: What is the standard work-up procedure?
A5: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified further if necessary, typically by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol outlines a general procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.
-
Reaction Setup:
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To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
-
Hydrogenation:
-
The flask is fitted with a hydrogen-filled balloon.
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The atmosphere in the flask is replaced with hydrogen by evacuating and backfilling with hydrogen three times.
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The reaction mixture is stirred vigorously at room temperature.
-
-
Monitoring and Work-up:
-
The reaction is monitored by TLC until the starting material is completely consumed.
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Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst.
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The Celite pad is washed with ethanol.
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The combined filtrate is concentrated under reduced pressure to give the crude 2',4'-dihydroxyacetophenone.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol provides an alternative method using a hydrogen donor instead of hydrogen gas.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
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Add 10% Pd/C (10 mol%) followed by cyclohexene (10 mmol) as the hydrogen donor.
-
-
Reaction:
-
The mixture is heated to reflux and stirred vigorously.
-
-
Monitoring and Work-up:
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, it is cooled to room temperature.
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The catalyst is removed by filtration through Celite®.
-
The filtrate is concentrated under reduced pressure.
-
-
Purification:
-
The resulting residue is purified by column chromatography on silica gel to afford the pure 2',4'-dihydroxyacetophenone.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for palladium-catalyzed debenzylation reactions, which can be adapted for this compound.
| Parameter | Condition | Source |
| Catalyst | 10% Pd/C or 20% Pd(OH)₂/C | [1][2] |
| Catalyst Loading | 10-20 mol% | [2][4] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | [3][4] |
| Hydrogen Source | H₂ gas (balloon or pressurized) or Transfer Reagent (e.g., Cyclohexene) | [2][4] |
| Temperature | Room Temperature to 60 °C | [2] |
| Pressure | Atmospheric (balloon) to ~50 psi | [2] |
| Reaction Time | 2 - 24 hours (highly substrate and condition dependent) | [2][4] |
Visualizations
References
Optimizing reaction parameters for the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone.
Troubleshooting and Optimization
This section addresses common issues encountered during the synthesis, primarily focusing on the critical Fries Rearrangement step.
Question 1: Why is my overall yield of this compound consistently low?
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) is extremely sensitive to moisture. Ensure the catalyst is fresh, anhydrous, and handled under a dry, inert atmosphere (e.g., nitrogen or argon).
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Insufficient Catalyst: The Fries rearrangement requires stoichiometric or even excess amounts of the Lewis acid because it complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and ketone groups of the product.[1][2] Consider increasing the molar ratio of the catalyst to the substrate.
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Sub-optimal Temperature: The reaction temperature is a critical parameter that influences the reaction rate and isomeric distribution.[3] If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to charring and the formation of side products.
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Presence of Moisture: Any water in the reaction vessel will decompose the Lewis acid catalyst and can lead to the hydrolysis of the starting ester, reducing the yield.[4] All glassware should be oven-dried, and anhydrous solvents must be used.
Question 2: My main product is the para-isomer (4'-Benzyloxy-4'-hydroxyacetophenone) instead of the desired ortho-isomer (this compound). How can I improve ortho-selectivity?
Possible Causes & Solutions:
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Incorrect Temperature: This is the most common reason for poor ortho-selectivity. The formation of the para-isomer is kinetically favored at lower temperatures (typically below 60°C).[5] To increase the yield of the ortho-isomer, the reaction temperature needs to be significantly higher (often above 160°C).[5] The ortho product is thermodynamically more stable due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1]
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Solvent Polarity: The use of polar solvents can favor the formation of the para-isomer.[1] Switching to a non-polar solvent or conducting the reaction without a solvent (neat) can increase the proportion of the desired ortho product.[1][3]
Question 3: I am observing significant side-product formation, including a de-benzylated product. What is causing this and how can it be prevented?
Possible Causes & Solutions:
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Harsh Reaction Conditions: The combination of a strong Lewis acid and high temperatures can be harsh enough to cleave the benzyl ether protecting group.[1] This would lead to the formation of 2',4'-dihydroxyacetophenone.
-
Solution: Consider using a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or optimizing the reaction time and temperature to find a balance between rearrangement and deprotection.
-
-
Intermolecular Acylation: If the starting ester is hydrolyzed due to moisture, the resulting phenol can undergo intermolecular acylation, leading to a mixture of undesired products.
-
Solution: Ensure strictly anhydrous conditions. Optimizing catalyst concentration and temperature can also favor the desired intramolecular rearrangement over intermolecular side reactions.
-
Question 4: How can I effectively separate the ortho and para-isomers after the reaction?
Possible Causes & Solutions:
-
Similar Polarity: The ortho and para isomers often have very similar polarities, making separation by standard column chromatography challenging.
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Solution 1 - Steam Distillation: The ortho-isomer (2'-hydroxyacetophenone derivatives) exhibits intramolecular hydrogen bonding between the hydroxyl group and the ketone's carbonyl oxygen.[5] This reduces its boiling point and makes it volatile with steam. The para-isomer has intermolecular hydrogen bonding, is less volatile, and will not distill with steam. This is a classical and effective method for separating these types of isomers.[5]
-
Solution 2 - Column Chromatography: While challenging, separation is possible. Use a long column with a high-resolution silica gel and a carefully optimized eluent system, often a gradient of non-polar and slightly polar solvents (e.g., hexane/ethyl acetate). Monitor fractions carefully using Thin Layer Chromatography (TLC).
-
Solution 3 - Recrystallization: Fractional crystallization can sometimes be employed to separate isomers if a suitable solvent system is found where one isomer is significantly less soluble than the other.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fries Rearrangement for this synthesis?
The Fries Rearrangement is an organic reaction that converts a phenolic ester (in this case, 3-benzyloxyphenyl acetate) into a hydroxy aryl ketone.[3] The reaction is catalyzed by a Lewis acid. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the generation of an acylium carbocation.[3] This carbocation then acts as an electrophile and attacks the aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution.[3]
Q2: Which Lewis acids are suitable for this reaction?
Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for the Fries rearrangement.[4] However, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can also be used.[2] For milder conditions, Brønsted acids like methanesulfonic acid or eco-friendly solid acids have also been explored.[4][6]
Q3: Why is a high reaction temperature necessary to obtain the 2'-hydroxy (ortho) product?
The ortho-isomer can form a stable six-membered ring through chelation between its hydroxyl group, the ketone's carbonyl group, and the aluminum ion from the catalyst.[1] This complex makes the ortho product the thermodynamically more stable isomer. At high temperatures, the reaction reaches thermodynamic equilibrium, favoring the formation of this more stable ortho product.[3] At lower temperatures, the reaction is under kinetic control, and the more rapidly formed para-isomer predominates.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on Isomer Selectivity in Fries Rearrangement
| Parameter | Condition | Predominant Product | Rationale | Reference |
| Temperature | Low Temperature (< 60°C) | Para-isomer | Kinetically controlled product | [5] |
| High Temperature (> 160°C) | Ortho-isomer | Thermodynamically controlled product (chelation stabilization) | [3][5] | |
| Solvent | Non-polar (e.g., Toluene) or Neat | Ortho-isomer | Favors intramolecular rearrangement and ortho-complex formation | [1][3] |
| Polar (e.g., Nitrobenzene) | Para-isomer | Increases the ratio of the para product | [1] | |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Effective Rearrangement | Potent catalyst, but may require harsh conditions | [4] |
| Milder Acids (e.g., PTSA) | Can provide good conversion | Environmentally friendlier, may offer different selectivity | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxyphenyl Acetate (Starting Material)
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Preparation: In a round-bottom flask, dissolve 3-benzyloxyphenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise with constant stirring. If using an acid chloride, a base like pyridine or triethylamine (1.5 eq.) is required to neutralize the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Work-up: Pour the reaction mixture into cold water or dilute HCl to quench the excess anhydride/chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified further by chromatography if needed.
Protocol 2: Fries Rearrangement to this compound
Caution: This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
-
Setup: Place anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 eq.) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and an inert gas inlet (N₂ or Ar).
-
Reactant Addition: Slowly add 3-benzyloxyphenyl acetate (1.0 eq.) to the flask with stirring. The reaction is often performed neat (without solvent).
-
Heating: Heat the reaction mixture to 160-170°C. The mixture will become a dark, viscous liquid. Maintain this temperature for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in dilute acid, extracting, and analyzing by TLC.
-
Quenching: After the reaction is complete (or has reached optimal conversion), cool the flask to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Extraction: Once the ice has melted and the aluminum complex is fully hydrolyzed, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product will be a mixture of the desired ortho-isomer, the para-isomer, and possibly some unreacted starting material. Purify using steam distillation or column chromatography as described in the troubleshooting section.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction yield and selectivity.
References
Challenges in scaling up the production of 4'-Benzyloxy-2'-hydroxyacetophenone.
Technical Support Center: Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the regioselective benzylation of 2,4-dihydroxyacetophenone using a Williamson ether synthesis.[1][2][3] This involves the deprotonation of the more acidic 4'-hydroxyl group with a suitable base, followed by nucleophilic attack on a benzyl halide.
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: 2,4-dihydroxyacetophenone has two hydroxyl groups. The 2'-hydroxyl group is intramolecularly hydrogen-bonded to the carbonyl oxygen, which makes the 4'-hydroxyl group more acidic and generally more reactive towards alkylation.[4] However, achieving high selectivity can be difficult, and competing reactions can lead to the formation of the undesired 2'-benzylated isomer and a 2',4'-dibenzyloxy byproduct.[5] The choice of base and reaction conditions is critical to maximize the yield of the desired 4'-benzyloxy product.[1][6][7]
Q3: What are the key parameters to control during the scale-up of the benzylation reaction?
A3: When scaling up, the following parameters are critical:
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Temperature Control: The benzylation reaction can be exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Mixing: Homogeneous mixing is essential to ensure even distribution of reactants and temperature, especially when handling slurries of reagents like potassium carbonate.
-
Reagent Addition: Controlled, slow addition of the benzylating agent is recommended to manage the reaction rate and heat generation.
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Solvent Selection: The solvent must be suitable for the reaction scale, with appropriate boiling point, and should allow for easy product isolation and purification.
Q4: How can the purity of the final product be improved?
A4: Purification typically involves recrystallization.[8][9] The choice of solvent system is important for effectively removing the starting material, the dibenzylated byproduct, and any remaining benzylating agent. A common technique is to dissolve the crude product in a solvent in which it is soluble at high temperature and then add an anti-solvent to induce crystallization upon cooling.[5] Column chromatography can also be used for purification, especially at a smaller scale.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete deprotonation of the 4'-hydroxyl group. 2. Insufficient reaction time or temperature. 3. Degradation of reagents. | 1. Use a stronger base or a slight excess of the current base. Ensure anhydrous conditions if using a moisture-sensitive base like NaH. 2. Monitor the reaction by TLC or HPLC and extend the reaction time or gradually increase the temperature as needed. 3. Check the purity and age of the benzyl halide and ensure the solvent is dry. |
| Poor Regioselectivity (Significant formation of 2'-benzyloxy or 2',4'-dibenzyloxy byproducts) | 1. Base is too strong or used in large excess, leading to deprotonation of the less acidic 2'-hydroxyl group. 2. High reaction temperature favoring less selective reactions. 3. Stoichiometry of the benzylating agent is too high. | 1. Use a milder base such as potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3).[1][6] 2. Maintain a lower reaction temperature. 3. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzyl halide. |
| Difficult Product Isolation/Purification | 1. Oily product that is difficult to crystallize. 2. Co-crystallization of impurities with the product. | 1. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).[5][9] Trituration with a non-polar solvent may help induce solidification. 2. Perform multiple recrystallizations or consider purification by column chromatography before the final crystallization. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized high concentrations of reagents. | 1. Ensure the reactor's cooling system is adequate. Consider controlling the rate of reagent addition to manage the exotherm. 2. Use an appropriate agitator and agitation speed for the reactor size and reaction volume. |
Data and Experimental Protocols
Table 1: Comparison of Benzylation Conditions for 2,4-dihydroxyacetophenone
| Base | Solvent | Temperature (°C) | Time (h) | Yield of 4'-benzyloxy isomer (%) | Reference |
| CsHCO3 | Acetonitrile | 80 | 6 | ~95 | [1] |
| K2CO3 | Acetone | Reflux | N/A | ~24 (with benzyl tosylate) | [5] |
| NaOH (1 eq.) | N/A | N/A | N/A | ~64 (reported), <35 (reproduced) | [5] |
| KF | Acetonitrile | Reflux | 16-21 | High conversion, 53% isolated yield after recrystallization | [5] |
Experimental Protocol: Regioselective Benzylation using Cesium Bicarbonate
This protocol is adapted from a method reported for the regioselective alkylation of 2,4-dihydroxyacetophenones.[1]
-
Reaction Setup: To a solution of 2,4-dihydroxyacetophenone (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add benzyl bromide (15.0 mmol).
-
Base Addition: Add cesium bicarbonate (CsHCO3) (2.9 g, 15 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture at 80°C for 6 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the solid inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.
Visualizations
Synthesis Workflow
Troubleshooting Decision Tree
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 4'-Benzyloxy-2'-hydroxyacetophenone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the column chromatography purification of 4'-Benzyloxy-2'-hydroxyacetophenone and its derivatives. This guide includes troubleshooting for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification endeavors.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound derivatives, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | - Inappropriate solvent system polarity.- Column overloading.- Column packing is not uniform. | - Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for this compound derivatives is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate.[1][2]- Reduce the amount of sample loaded: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Compound Does Not Elute from the Column (Stuck on the Column) | - The eluent is not polar enough.- The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[1]- Test the stability of your compound on a silica TLC plate before running the column. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Streaking or Tailing of Spots | - The sample is not fully dissolved when loaded.- The compound is interacting too strongly with the silica gel (common for phenolic compounds).- The column is overloaded. | - Ensure the sample is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading.- Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the eluent to reduce strong interactions. However, be aware that too much methanol can dissolve the silica.[2]- Reduce the amount of sample loaded onto the column. |
| Cracks or Channels in the Silica Bed | - The silica gel was not packed properly.- The column ran dry at some point. | - Ensure the column is packed as a slurry and allowed to settle evenly.- Always keep the solvent level above the top of the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting point is a mixture of n-hexane and ethyl acetate. You can begin with a low polarity mixture, such as 10:1 n-hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate to elute your compound.[1] It is highly recommended to first determine the optimal solvent system by running TLC plates with different solvent ratios.
Q2: How do I choose the correct column size and amount of silica gel?
A2: The amount of silica gel depends on the amount of crude product you need to purify and the difficulty of the separation. A general guideline is to use 20 to 100 times the weight of your crude sample in silica gel. For example, for 1 gram of crude product, you would use 20-100 grams of silica gel. The column diameter should be chosen to accommodate this amount of silica gel, ensuring a bed height of about 15-20 cm.
Q3: My compound is not UV-active. How can I monitor the fractions?
A3: If your compound is not UV-active, you can use TLC followed by staining to visualize the spots. Common stains for organic compounds include potassium permanganate, ceric ammonium molybdate, or iodine vapor. You would collect fractions and then spot a small amount of each fraction onto a TLC plate to track the elution of your compound.
Q4: Can I reuse my column?
A4: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual impurities from the previous separation can co-elute with your product in subsequent runs. For routine purifications where the same compound is isolated repeatedly, reusing a column may be acceptable after thorough washing with a strong solvent like methanol or acetone.
Q5: What is "flash" column chromatography and how does it differ from gravity chromatography?
A5: Flash column chromatography is a technique that uses pressure (typically from compressed air or nitrogen) to force the solvent through the column at a faster rate than gravity alone.[2] This results in a much faster separation and often better resolution of closely eluting compounds.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound derivatives.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack uniformly.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer (approx. 1 cm) of sand on top of the silica gel to protect the surface from being disturbed during sample loading.
2. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Start with the initial low-polarity solvent system and monitor the elution using TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., move from 10:1 to 5:1 n-hexane:ethyl acetate). A typical gradient elution might look like the following:
| Solvent System (n-hexane:Ethyl Acetate) | Volume | Purpose |
| 10:1 | 2-3 column volumes | Elute non-polar impurities |
| 5:1 | 3-5 column volumes | Elute the target compound |
| 2:1 | 2-3 column volumes | Elute more polar impurities |
| 1:1 | 1-2 column volumes | Wash the column |
-
Continue collecting fractions and monitoring by TLC until the desired compound has completely eluted.
4. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, melting point).
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 4'-Benzyloxy-2'-hydroxyacetophenone and 4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly those targeting oxidative stress-related pathologies, a thorough understanding of the antioxidant capacity of synthetic and natural compounds is paramount. This guide provides a comparative analysis of two phenolic compounds, 4'-Benzyloxy-2'-hydroxyacetophenone and 4'-hydroxyacetophenone, in the context of their potential antioxidant activities.
Structural and Mechanistic Considerations
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy.
4'-hydroxyacetophenone possesses a hydroxyl group at the para-position relative to the acetyl group. This configuration allows for the delocalization of the unpaired electron of the phenoxyl radical across the benzene ring and onto the carbonyl group upon hydrogen donation. This resonance stabilization makes the formation of the phenoxyl radical more favorable, suggesting that 4'-hydroxyacetophenone is a potentially effective antioxidant[1]. The phenolic hydroxyl group in its structure is known to confer significant antioxidant characteristics[2].
This compound , on the other hand, has a more complex structure. While it retains a hydroxyl group at the 2'-position, the 4'-hydroxyl group is protected by a benzyl ether. The antioxidant activity of this molecule would primarily depend on the hydrogen-donating ability of the 2'-hydroxyl group. The presence of the bulky benzyloxy group might sterically hinder the interaction with free radicals. Additionally, the formation of an intramolecular hydrogen bond between the 2'-hydroxyl group and the adjacent acetyl group could increase the bond dissociation energy of the O-H bond, potentially reducing its hydrogen-donating capacity compared to an unhindered hydroxyl group. However, the overall electronic effects of the benzyloxy group on the aromatic ring could also influence the stability of the resulting phenoxyl radical.
Based on these structural considerations, it is hypothesized that 4'-hydroxyacetophenone would likely exhibit stronger antioxidant activity in assays based on hydrogen atom transfer compared to this compound. However, this hypothesis requires experimental validation.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data (e.g., IC50 values) from standardized antioxidant assays for a direct comparison of this compound and 4'-hydroxyacetophenone. While the antioxidant properties of 4'-hydroxyacetophenone are acknowledged[2][3][4], specific IC50 values from DPPH or ABTS assays are not consistently reported in readily accessible literature[1]. Similarly, while this compound is noted for its use in cosmetic formulations due to its antioxidant properties[5], quantitative in vitro data is lacking.
Therefore, the following table is presented as a template for researchers to populate with their own experimental data.
| Compound | Antioxidant Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging Assay | Data not available | |
| ABTS Radical Scavenging Assay | Data not available | ||
| 4'-hydroxyacetophenone | DPPH Radical Scavenging Assay | Data not available | |
| ABTS Radical Scavenging Assay | Data not available |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols for Antioxidant Assays
Below are detailed methodologies for two of the most common in vitro assays used to evaluate the antioxidant activity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound, 4'-hydroxyacetophenone)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplates or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Prepare stock solutions of the test compounds and the positive control in methanol at various concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of the sample or standard solution at different concentrations to the wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value signifies greater antioxidant activity[1].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (this compound, 4'-hydroxyacetophenone)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
96-well microplates or cuvettes
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test samples: Prepare stock solutions of the test compounds and the positive control in a suitable solvent at various concentrations.
-
Assay:
-
Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the antioxidant.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against the concentration of the compound.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a typical antioxidant assay workflow and a simplified signaling pathway related to oxidative stress.
References
A Comparative Guide to the Synthesis of Substituted 2'-Hydroxyacetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted 2'-hydroxyacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other valuable organic compounds. Their utility as precursors for flavonoids, chromones, and various heterocyclic systems underscores the importance of efficient and selective synthetic methodologies. This guide provides an objective comparison of the most common synthesis routes to these valuable building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of substituted 2'-hydroxyacetophenones is primarily dominated by two classical and versatile methods: the Fries rearrangement of phenyl acetates and the Friedel-Crafts acylation of phenols. A third method, the Houben-Hoesch reaction, offers a viable route for specific, highly activated substrates. The choice of method is often dictated by the desired regioselectivity (ortho vs. para isomer), the nature of the substituents on the aromatic ring, and scalability.
Fries Rearrangement
The Fries rearrangement is a well-established method for converting phenolic esters to hydroxyaryl ketones using a Lewis or Brønsted acid catalyst.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1]
The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent.[1] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer (2'-hydroxyacetophenone).
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of phenols offers a more direct route to 2'-hydroxyacetophenones. However, this reaction is often complicated by competing O-acylation of the hydroxyl group, which forms a phenyl ester.[2] This ester can then undergo a Fries rearrangement under the reaction conditions, making the overall process a one-pot, two-step synthesis.[2] The strong coordination of the phenolic hydroxyl group with the Lewis acid catalyst can also deactivate the aromatic ring towards electrophilic substitution.[2]
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that utilizes a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[3][4] This method is particularly effective for the synthesis of polyhydroxyacetophenones from electron-rich substrates like polyhydroxy phenols.[5][6] However, the reaction is generally not successful for simple phenols, which tend to form imino-ethers instead of the desired ketone.[5]
Performance Comparison
The following table summarizes the key performance indicators for the primary synthesis routes to substituted 2'-hydroxyacetophenones based on available experimental data.
| Synthesis Route | Typical Substrates | Catalyst/Reagent | Typical Conditions | Yield of 2'-hydroxy isomer | Advantages | Disadvantages |
| Fries Rearrangement | Phenyl acetates | AlCl₃, TiCl₄, SnCl₄, HF, Ionic Liquids | High temperature (e.g., 120-160°C) | Moderate to Good (up to 77%)[2][7] | Well-established, good for ortho-isomer at high temp. | Often gives a mixture of ortho and para isomers, harsh conditions. |
| Friedel-Crafts Acylation | Phenols | AlCl₃, Acetic Anhydride/Acetyl Chloride | Varies, can be a one-pot reaction | Variable, can be low due to O-acylation | Direct route | Competing O-acylation, deactivation of the ring by the hydroxyl group.[2] |
| Houben-Hoesch Reaction | Polyhydroxy phenols | Nitrile, HCl, Lewis Acid (e.g., ZnCl₂) | Anhydrous conditions | Good for specific substrates | High regioselectivity for polyhydroxy phenols | Limited substrate scope, not suitable for simple phenols.[5] |
Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol is adapted from a method utilizing an ionic liquid to improve yield and selectivity.[2]
Materials:
-
Phenyl acetate
-
Aluminum chloride (AlCl₃)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium chloroaluminate)
-
5% Hydrochloric acid solution
-
Ethyl acetate
Procedure:
-
To a solution of phenyl acetate, add the ionic liquid in a mass that is 3-10 times the mass of the phenyl acetate.
-
Heat the mixture to reflux at 130°C for 1.5 hours.
-
Monitor the reaction for completion using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and add 50 mL of a 5% hydrochloric acid solution.
-
Extract the mixture three times with ethyl acetate.
-
The combined organic layers are then concentrated.
-
The product is isolated through freezing, filtration, and steam distillation. This method has been reported to yield up to 77.10% of 2'-hydroxyacetophenone.[2]
Synthesis of Acetophenone via Friedel-Crafts Acylation (Illustrative for Aryl Ketone Synthesis)
While direct acylation of phenol can be complex, the following is a general procedure for the Friedel-Crafts acylation of an aromatic compound, which can be adapted.[8]
Materials:
-
Benzene (or substituted phenol)
-
Acetic anhydride (or acetyl chloride)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the aromatic compound and anhydrous aluminum trichloride.
-
Slowly add acetic anhydride or acetyl chloride to the mixture while stirring. Control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, heat the mixture under reflux until the evolution of hydrogen chloride gas ceases (approximately 30 minutes).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., benzene).
-
Combine the organic layers and wash with 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.
Synthesis Pathway Visualization
The following diagrams illustrate the general workflows for the Fries rearrangement and a one-pot Friedel-Crafts acylation/Fries rearrangement process.
Caption: General workflow of the Fries rearrangement for the synthesis of 2'-hydroxyacetophenones.
Caption: One-pot Friedel-Crafts acylation followed by in situ Fries rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 6. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 4'-Benzyloxy-2'-hydroxyacetophenone
A Comparative Guide to the Structural Elucidation of a Key Synthetic Intermediate
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides a comprehensive spectroscopic analysis of 4'-Benzyloxy-2'-hydroxyacetophenone, a versatile building block, and compares its spectral characteristics with the closely related precursor, 2',4'-dihydroxyacetophenone. Through a detailed examination of data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a clear pathway for the structural verification of this benzyloxy-substituted acetophenone derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in their analytical endeavors.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its precursor, 2',4'-dihydroxyacetophenone.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound | 2',4'-dihydroxyacetophenone |
| Chemical Shift (δ, ppm) | Multiplicity | |
| -CH₃ | 2.55 | s |
| -CH₂- | 5.10 | s |
| H-3' | 6.55 | d |
| H-5' | 6.60 | dd |
| H-6' | 7.65 | d |
| Phenyl-H | 7.30-7.45 | m |
| 2'-OH | 12.75 | s |
| 4'-OH | - | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound | 2',4'-dihydroxyacetophenone |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| -CH₃ | 26.5 | 26.4 |
| -CH₂- | 70.2 | - |
| C-1' | 114.0 | 114.5 |
| C-2' | 165.5 | 164.8 |
| C-3' | 101.5 | 103.0 |
| C-4' | 165.0 | 162.5 |
| C-5' | 107.8 | 108.0 |
| C-6' | 132.0 | 132.5 |
| C=O | 202.8 | 202.5 |
| Phenyl C (ipso) | 136.5 | - |
| Phenyl C (o, m, p) | 127.5, 128.3, 128.8 | - |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Assignment | This compound (cm⁻¹) | 2',4'-dihydroxyacetophenone (cm⁻¹) |
| O-H stretch (intramolecular H-bond) | 3400-3100 (broad) | 3500-3100 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2925 | 2920 |
| C=O stretch (ketone) | 1640 | 1635 |
| C=C stretch (aromatic) | 1600, 1570, 1480 | 1610, 1580, 1490 |
| C-O stretch (aryl ether) | 1250 | 1260 |
| C-O stretch (phenol) | 1160 | 1150 |
| =C-H bend (aromatic) | 850, 740, 700 | 840, 800 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Assignment | This compound (m/z) | 2',4'-dihydroxyacetophenone (m/z) |
| [M]⁺ | 242 | 152 |
| [M-CH₃]⁺ | 227 | 137 |
| [M-COCH₃]⁺ | 199 | 109 |
| [C₇H₇]⁺ (benzyl fragment) | 91 | - |
Experimental Protocols
A detailed methodology for each spectroscopic technique is provided below to ensure reproducibility and adherence to standard analytical practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectra were recorded on a spectrometer in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
Workflow for Spectroscopic Structural Confirmation
The logical progression of applying these spectroscopic techniques for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Logical workflow for the structural confirmation of this compound.
Discussion and Interpretation
The spectroscopic data presented provides unequivocal evidence for the structure of this compound and clearly distinguishes it from its precursor, 2',4'-dihydroxyacetophenone.
¹H NMR Analysis: The most significant difference in the ¹H NMR spectra is the appearance of a singlet at 5.10 ppm and a multiplet between 7.30-7.45 ppm in the spectrum of this compound. These signals are characteristic of the benzylic methylene protons (-CH₂-) and the protons of the phenyl ring of the benzyl group, respectively. The absence of the broad singlet for the 4'-OH proton, which is present in the spectrum of 2',4'-dihydroxyacetophenone, further confirms the successful benzylation at the 4'-position. The downfield shift of the 2'-OH proton in both compounds (around 12.5-12.8 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group.
¹³C NMR Analysis: The ¹³C NMR spectrum of this compound shows additional signals corresponding to the benzyl group. The peak at 70.2 ppm is assigned to the benzylic methylene carbon. The signals for the phenyl ring of the benzyl group appear in the aromatic region. The chemical shifts of the carbons in the acetophenone core are consistent with the proposed structure, with slight variations compared to 2',4'-dihydroxyacetophenone due to the electronic effect of the benzyloxy group.
FT-IR Analysis: The FT-IR spectra of both compounds exhibit a broad absorption band in the region of 3400-3100 cm⁻¹, characteristic of the intramolecularly hydrogen-bonded hydroxyl group. The strong absorption around 1640 cm⁻¹ in this compound is attributed to the stretching vibration of the conjugated ketone carbonyl group. A key differentiating feature is the presence of C-O stretching vibrations for the aryl ether linkage around 1250 cm⁻¹ in the benzylated product, which is absent in the dihydroxy precursor.
Mass Spectrometry Analysis: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 242, which corresponds to its molecular weight.[1] A prominent fragment ion is observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of the benzyl group.[1] In contrast, the mass spectrum of 2',4'-dihydroxyacetophenone displays a molecular ion peak at m/z 152.[2] The fragmentation patterns of both molecules, including the loss of methyl and acetyl groups, are consistent with their respective structures.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and unambiguous confirmation of the structure of this compound. The comparative analysis with 2',4'-dihydroxyacetophenone highlights the key spectroscopic changes that occur upon benzylation, offering a clear and reliable method for monitoring this synthetic transformation. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis and characterization of related compounds, facilitating efficient and accurate structural elucidation in their drug development and chemical research endeavors.
References
Determining the Purity of 4'-Benzyloxy-2'-hydroxyacetophenone: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like 4'-Benzyloxy-2'-hydroxyacetophenone is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, offering high resolution and sensitivity.
Potential Impurities: The synthesis of this compound can result in various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. A robust HPLC method must be able to resolve the main compound from these potential impurities.
Comparison of Analytical Techniques
While HPLC is a robust technique, other methods can be used to assess the purity of this compound, each with its own advantages and limitations. Gas chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are common alternatives.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | High resolution and sensitivity, suitable for routine quality control. | Requires a reference standard for quantification, solvent consumption. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds, potential for thermal degradation. |
| Quantitative NMR (qNMR) | Direct measurement of purity based on the principle that the NMR signal intensity is directly proportional to the number of nuclei. | A primary analytical method that does not require a reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, requires a certified internal standard. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Rapid and simple qualitative check of purity. | A sharp melting range can indicate high purity, but it is not a quantitative measure and is susceptible to interference from impurities that may not depress the melting point.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Given that this compound is a thermally stable compound with a reasonable vapor pressure, GC is a suitable alternative for purity determination.[1]
GC Conditions:
| Parameter | Condition |
| Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
Sample Preparation:
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a vial.[1] Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).[1]
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the ratio of the integrals and the known weights and molar masses of the analyte and the internal standard.
Workflow for Purity Determination
References
Unveiling the Biological Promise of 4'-Benzyloxy-2'-hydroxyacetophenone Derivatives: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to a promising class of compounds: 4'-Benzyloxy-2'-hydroxyacetophenone derivatives. A comprehensive comparative analysis of their biological activities, supported by extensive experimental data, reveals their significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and neuroprotective applications. This guide provides an objective comparison of the performance of these derivatives, complete with detailed experimental protocols and visual representations of their mechanisms of action.
The diverse biological effects of these compounds are largely attributed to their core structure, which can be readily modified to enhance specific activities. This analysis consolidates quantitative data from various studies to offer a clear comparison of the efficacy of different derivatives.
Comparative Biological Activity Data
The biological activities of this compound derivatives, particularly its chalcone derivatives, have been evaluated across several domains. The following tables summarize the key quantitative data, offering a comparative overview of their potential.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency.
| Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| Chalcone Derivative 1 | Staphylococcus aureus | 31.25 - 125 | [1] |
| Chalcone Derivative 2 | Gram-positive bacteria | Moderate to High | [1] |
| Chalcone Derivative 3 | Gram-negative bacteria | Moderate to High | [1] |
| Chalcone Derivative 4 | Fungal strains | Active | [1] |
Anti-Inflammatory Activity
A significant area of interest is the anti-inflammatory potential of these compounds, primarily through the inhibition of the NF-κB signaling pathway. The half-maximal inhibitory concentration (IC50) is used to measure the effectiveness of this inhibition.
| Derivative/Compound | Assay | IC50 (µM) | Reference |
| Flavokawain C (Chalcone) | TNFα-induced NF-κB inhibition | 8 | [2] |
| Calomelanone (Dihydrochalcone) | TNFα-induced NF-κB inhibition | 11 | [2] |
| 4-Hydroxychalcone | TNFα-induced NF-κB inhibition | 24 - 41 | [2] |
| Isoliquiritigenin | TNFα-induced NF-κB inhibition | 24 - 41 | [2] |
| Butein | TNFα-induced NF-κB inhibition | 24 - 41 | [2] |
Anticholinesterase Activity
Certain derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
| Derivative/Compound | Enzyme | IC50 (µM) | Reference |
| Acetophenone derivatives | Acetylcholinesterase (AChE) | 71.34 ± 11.25 to 143.75 ± 31.27 (Kᵢ values) | [3] |
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this comparative analysis, ensuring reproducibility and facilitating further research.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE).
-
Reagent Preparation: Solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compound are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: The test compound is pre-incubated with the AChE enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, ATCI.
-
Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is then determined.
Visualizing the Mechanisms and Workflows
To further elucidate the biological activity and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of the NF-κB Signaling Pathway by Chalcone Derivatives.
This comparative guide underscores the significant therapeutic potential of this compound derivatives. The provided data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery, paving the way for the development of new and effective treatments for a range of diseases. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their efficacy and safety profiles.
References
Evaluating 4'-Benzyloxy-2'-hydroxyacetophenone as a Synthetic Precursor for Bioactive Chalcones
In the landscape of synthetic organic chemistry, particularly in the pursuit of novel therapeutic agents, the choice of starting materials is a critical determinant of a synthesis's overall efficiency and success. This guide provides a comprehensive evaluation of 4'-Benzyloxy-2'-hydroxyacetophenone as a synthetic precursor for the preparation of bioactive chalcones, a class of compounds renowned for their diverse pharmacological activities. Its performance is objectively compared with the more direct precursor, 2',4'-dihydroxyacetophenone, supported by experimental data and detailed methodologies.
Introduction to Chalcone Synthesis
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids. Their versatile biological activities, including anticancer, anti-inflammatory, and antioxidant properties, have made them attractive targets for drug discovery and development. The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.
When the target chalcone requires a hydroxyl group at the 4'-position, chemists are faced with a choice: to use a precursor with a free hydroxyl group, such as 2',4'-dihydroxyacetophenone, or to employ a protected precursor like this compound, which necessitates a subsequent deprotection step. This guide will dissect the advantages and disadvantages of the latter approach.
Comparison of Synthetic Routes: Protected vs. Unprotected Precursor
The central comparison in this guide is the synthesis of a target molecule, 2',4'-dihydroxy-4-methoxychalcone, via two distinct synthetic pathways: one starting from this compound (Route A) and the other from 2',4'-dihydroxyacetophenone (Route B).
Route A: The Protected Precursor Approach
This route involves two key steps:
-
Claisen-Schmidt Condensation: Reaction of this compound with 4-methoxybenzaldehyde to form 4'-benzyloxy-2'-hydroxy-4-methoxychalcone.
-
Debenzylation: Removal of the benzyl protecting group to yield the final product, 2',4'-dihydroxy-4-methoxychalcone.
Route B: The Direct Approach
This route consists of a single step:
-
Claisen-Schmidt Condensation: Direct reaction of 2',4'-dihydroxyacetophenone with 4-methoxybenzaldehyde to produce 2',4'-dihydroxy-4-methoxychalcone.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data for the synthesis of 2',4'-dihydroxy-4-methoxychalcone via both routes, based on typical experimental outcomes reported in the literature.
| Parameter | Route A: this compound | Route B: 2',4'-dihydroxyacetophenone |
| Step 1: Claisen-Schmidt Condensation | ||
| Precursors | This compound, 4-Methoxybenzaldehyde | 2',4'-dihydroxyacetophenone, 4-Methoxybenzaldehyde |
| Typical Yield | ~85-95% | ~70-85% |
| Reaction Time | 4-8 hours | 12-24 hours |
| Purity of Intermediate | High | Moderate to High |
| Step 2: Deprotection | ||
| Reaction Type | Catalytic Transfer Hydrogenation | Not Applicable |
| Typical Yield | >95% | Not Applicable |
| Reaction Time | 1-3 hours | Not Applicable |
| Overall Assessment | ||
| Overall Yield | ~80-90% | ~70-85% |
| Total Synthesis Time | 5-11 hours | 12-24 hours |
| Number of Steps | Two | One |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of 4'-Benzyloxy-2'-hydroxy-4-methoxychalcone (Route A, Step 1)
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
Dissolve this compound and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
To this stirred solution, add a 50% aqueous solution of KOH dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 1 M HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals.
Protocol 2: Debenzylation of 4'-Benzyloxy-2'-hydroxy-4-methoxychalcone (Route A, Step 2)
Materials:
-
4'-Benzyloxy-2'-hydroxy-4-methoxychalcone (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Ammonium formate (5.0 eq)
-
Methanol
Procedure:
-
To a solution of 4'-benzyloxy-2'-hydroxy-4-methoxychalcone in methanol, add 10% Pd/C and ammonium formate.
-
Reflux the reaction mixture for 1-3 hours. Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure 2',4'-dihydroxy-4-methoxychalcone.
Protocol 3: Synthesis of 2',4'-dihydroxy-4-methoxychalcone (Route B)
Materials:
-
2',4'-dihydroxyacetophenone (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.
-
Add a 50% aqueous solution of KOH dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into crushed ice and acidify with 1 M HCl to a pH of 5-6.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2',4'-dihydroxy-4-methoxychalcone.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Comparative workflow of chalcone synthesis.
Caption: Advantages and disadvantages of each precursor.
Caption: PI3K/Akt/mTOR pathway inhibition.[1]
Efficacy Evaluation
The use of this compound as a synthetic precursor offers a compelling, albeit multi-step, alternative to the direct use of 2',4'-dihydroxyacetophenone. The primary advantage of the protected route lies in the potentially higher yields and cleaner reaction profiles of the initial Claisen-Schmidt condensation. The benzyl protecting group can prevent side reactions associated with the free 4'-hydroxyl group under basic conditions, leading to a more straightforward purification of the intermediate chalcone.
However, the necessity of an additional deprotection step adds to the overall synthesis time and complexity. While catalytic transfer hydrogenation is an efficient method for debenzylation, it requires the use of a palladium catalyst, which must be completely removed from the final product, a crucial consideration in the synthesis of pharmaceutical compounds.
In contrast, the direct synthesis from 2',4'-dihydroxyacetophenone is more atom-economical and involves fewer synthetic manipulations. While the yields may be slightly lower and reaction times longer due to the potential for side reactions, the avoidance of a protection-deprotection sequence is a significant advantage in terms of process simplicity and cost-effectiveness.
Conclusion for Researchers and Drug Development Professionals
The choice between this compound and 2',4'-dihydroxyacetophenone as a precursor for bioactive chalcones is a strategic one that depends on the specific goals of the synthesis.
-
For achieving the highest possible yield and a very clean initial product , the protected precursor, this compound, is a superior choice, provided that the resources and time for the additional deprotection step are available.
-
For a more streamlined, cost-effective, and environmentally benign synthesis , the direct approach using 2',4'-dihydroxyacetophenone is preferable, especially in large-scale production where minimizing the number of steps is a priority.
Ultimately, the efficacy of this compound as a synthetic precursor is high, particularly in research and development settings where maximizing the yield of a novel chalcone is paramount for subsequent biological evaluation. The resulting hydroxychalcones are of significant interest due to their potential to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] The ability to efficiently synthesize these compounds is therefore of great importance to the drug discovery process.
References
A Comparative Guide to Protecting Groups for 2,4-Dihydroxyacetophenone: Benzyloxy vs. Silyl and Ester Groups
For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth comparison of the benzyloxy (benzyl) protecting group with other common alternatives, namely tert-butyldimethylsilyl (TBDMS) ether and acetate ester, for the regioselective protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone.
The strategic selection of a protecting group is critical, as it must be readily introduced, stable under various reaction conditions, and selectively removed without affecting other functional groups. In 2,4-dihydroxyacetophenone, the 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This inherent difference allows for the regioselective protection of the 4-position.
This guide presents a comparative analysis of the performance of benzyl, TBDMS, and acetate protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic strategy.
Comparative Analysis of Protecting Groups
The choice of a protecting group depends on several factors, including the desired stability towards downstream reaction conditions, the ease of introduction and removal, and orthogonality with other protecting groups present in the molecule.
Benzyloxy (Benzyl) Group:
The benzyl group is a robust and versatile protecting group for phenols. It is typically introduced under basic conditions via Williamson ether synthesis. Its stability in both acidic and basic media makes it suitable for a wide range of synthetic transformations. The primary method for deprotection is catalytic hydrogenation, which proceeds under neutral conditions, offering excellent chemoselectivity.
tert-Butyldimethylsilyl (TBDMS) Group:
Silyl ethers, particularly TBDMS, are widely used due to their ease of introduction and the variety of conditions available for their removal. The TBDMS group is generally stable to basic conditions and chromatography. Deprotection is most commonly achieved using fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF). However, fluoride-free methods are also available, which can be advantageous for sensitive substrates.
Acetate (Ac) Group:
The acetate group is an ester protecting group that is easily introduced using acetylating agents in the presence of a base. It is stable under acidic and neutral conditions but is readily cleaved by basic hydrolysis (saponification). This lability to base makes it orthogonal to acid-labile and hydrogenolysis-labile protecting groups.
Data Presentation: Protection and Deprotection of 2,4-Dihydroxyacetophenone
The following table summarizes quantitative data for the regioselective protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone and the subsequent deprotection of the resulting products.
| Protecting Group | Protection Reaction | Yield (%) | Deprotection Reaction | Yield (%) |
| Benzyloxy (Bn) | Benzyl bromide, CsHCO₃, CH₃CN, 80 °C, 6 h[1] | 85 | H₂, 10% Pd/C, Formic acid, Methanol, RT | High |
| TBDMS | TBDMS-Cl, Imidazole, DMF, RT | High (qualitative) | TBAF, THF, RT | High (qualitative) |
| Acetate (Ac) | Acetic anhydride, Pyridine, RT | High (qualitative) | K₂CO₃, Methanol, Water, RT | High (qualitative) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protection of 2,4-Dihydroxyacetophenone
1. Synthesis of 4-Benzyloxy-2-hydroxyacetophenone (Benzyl Protection):
-
To a solution of 2,4-dihydroxyacetophenone (5.0 mmol) in acetonitrile (25 mL), add cesium bicarbonate (15.0 mmol) followed by benzyl bromide (6.0 mmol).
-
Heat the reaction mixture in a sealed vessel at 80 °C for 6 hours with vigorous stirring.[1]
-
Cool the reaction to room temperature, filter to remove solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography (Ethyl acetate/Hexanes) to afford 4-benzyloxy-2-hydroxyacetophenone.
2. Synthesis of 4-(tert-Butyldimethylsilyloxy)-2-hydroxyacetophenone (TBDMS Protection):
-
Dissolve 2,4-dihydroxyacetophenone (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).
-
Add imidazole (2.2 mmol) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
3. Synthesis of 4-Acetoxy-2-hydroxyacetophenone (Acetate Protection):
-
Dissolve 2,4-dihydroxyacetophenone (1.0 mmol) in pyridine (5 mL).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Deprotection of 4-Substituted-2-hydroxyacetophenone
1. Deprotection of 4-Benzyloxy-2-hydroxyacetophenone (Catalytic Transfer Hydrogenation):
-
Dissolve 4-benzyloxy-2-hydroxyacetophenone (1.0 mmol) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Add formic acid as a hydrogen donor.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2,4-dihydroxyacetophenone.
2. Deprotection of 4-(tert-Butyldimethylsilyloxy)-2-hydroxyacetophenone (Fluoride-mediated):
-
Dissolve 4-(tert-butyldimethylsilyloxy)-2-hydroxyacetophenone (1.0 mmol) in tetrahydrofuran (THF, 5 mL).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
3. Deprotection of 4-Acetoxy-2-hydroxyacetophenone (Hydrolysis):
-
Dissolve 4-acetoxy-2-hydroxyacetophenone (1.0 mmol) in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for selecting a protecting group and the general protection/deprotection schemes.
References
Unveiling the Anti-Inflammatory Potential of 4'-Benzyloxy-2'-hydroxyacetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of 4'-Benzyloxy-2'-hydroxyacetophenone derivatives, a class of compounds belonging to the chalcone family. Chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, have garnered significant interest for their broad pharmacological activities, including potent anti-inflammatory effects. This document summarizes key experimental data, details the methodologies for pivotal validation assays, and visualizes the underlying signaling pathways to offer an objective performance comparison against other relevant anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives and related chalcones is typically evaluated by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the quantitative data from various studies, providing a basis for comparing their potency.
| Compound | Assay | Target/Mediator | IC50 Value (µM) | Reference |
| 2'-hydroxy-4'-benzyloxychalcone derivative (11d) | Anti-neuroinflammatory activity | (Not specified) | (Not specified) | [1] |
| 2',5'-dihydroxychalcone derivative (11) | Nitric Oxide (NO) Production Inhibition | iNOS | 0.7 ± 0.06 | [2] |
| 2'-hydroxychalcone derivative (1) | β-glucuronidase Release Inhibition | Neutrophil Degranulation | 1.6 ± 0.2 | [2] |
| 2'-hydroxychalcone derivative (1) | Lysozyme Release Inhibition | Neutrophil Degranulation | 1.4 ± 0.2 | [2] |
| Luteolin (a flavonoid for comparison) | Nitric Oxide (NO) Production Inhibition | iNOS | 17.1 | [3] |
Core Anti-Inflammatory Mechanisms
Research indicates that this compound derivatives and related chalcones exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to the production of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).
By inhibiting these pathways, these chalcone derivatives can effectively suppress the inflammatory response. The anti-neuroinflammatory properties of 2-hydroxy-4-benzyloxy chalcone derivatives, for instance, have been highlighted as a key component of their therapeutic potential in neurodegenerative diseases like Alzheimer's.[1]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-inflammatory compounds. Below are outlines of key experimental protocols commonly employed in the evaluation of this compound derivatives.
In Vitro Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
-
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is then determined.
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Objective: To quantify the inhibition of pro-inflammatory cytokine secretion from LPS-stimulated macrophages by the test compound.
-
Procedure:
-
Follow the same cell culture and treatment protocol as the NO inhibition assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatant according to the manufacturer's instructions.
-
Compare the cytokine levels in the compound-treated groups to the LPS-treated control group to determine the percentage of inhibition.
-
3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Objective: To investigate the effect of the compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described above.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as phospho-p65 (a subunit of NF-κB), phospho-IκBα, phospho-p38, phospho-ERK, and phospho-JNK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation (activation) of these signaling proteins.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the proposed points of intervention for this compound derivatives.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 4'-Benzyloxy-2'-hydroxyacetophenone
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a compound is paramount. This guide provides a comprehensive comparison of single crystal X-ray diffraction (SCXRD) analysis for 4'-Benzyloxy-2'-hydroxyacetophenone against alternative analytical techniques, supported by experimental data and detailed protocols.
Single crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. In the case of this compound, a compound of interest in medicinal chemistry, SCXRD provides invaluable insights into its conformation, intermolecular interactions, and absolute stereochemistry. This detailed structural information is crucial for understanding its biological activity and for rational drug design.
At a Glance: Crystallographic Data of this compound
A single crystal X-ray diffraction study of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, the IUPAC name for this compound, reveals its precise molecular geometry and packing in the solid state.[1] The key crystallographic parameters are summarized below, providing a quantitative fingerprint of the compound's structure.
| Parameter | Value[1] |
| Chemical Formula | C15H14O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.939(2) |
| b (Å) | 7.938(2) |
| c (Å) | 15.111(3) |
| α (°) | 90 |
| β (°) | 108.03(3) |
| γ (°) | 90 |
| Volume (ų) | 1246.3(5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.287 |
| Absorption Coefficient (mm⁻¹) | 0.090 |
| F(000) | 512 |
| Final R indices [I>2σ(I)] | R1 = 0.0533, wR2 = 0.1408 |
| R indices (all data) | R1 = 0.0768, wR2 = 0.1565 |
Head-to-Head: Single Crystal XRD vs. Powder XRD
While single crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is a more accessible technique for the analysis of crystalline materials.[2][3][4][5][6] The choice between these two methods depends on the specific information required and the nature of the sample.
| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.5 mm)[7] | A few milligrams of finely ground, microcrystalline powder[3] |
| Data Output | A 3D pattern of discrete diffraction spots[5] | A 1D diffractogram of intensity vs. 2θ angle[2] |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, thermal parameters, absolute stereochemistry[2][8] | Phase identification, lattice parameters, crystallite size, strain, and crystallinity[2][6] |
| Resolution | Atomic resolution[2] | Lower resolution, provides an average structure of the bulk material[2] |
| Primary Application | Unambiguous structure determination of new compounds[8] | Routine analysis, quality control, and phase identification of known materials[3] |
A Broader Perspective: Alternative Analytical Techniques
Beyond X-ray diffraction, a suite of spectroscopic and thermal analysis techniques can provide complementary information about the structure and properties of this compound.
| Technique | Information Provided | Application for this compound |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[9][10] | Identification of the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR).[12] | Elucidation of the carbon-hydrogen framework and confirmation of the overall molecular structure.[13] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[12] | Determination of the molecular formula and structural fragments. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, phase transitions).[9] | Determination of the melting point and assessment of polymorphic forms. |
Experimental Corner: Protocols for Analysis
Single Crystal X-ray Diffraction Analysis of this compound
Objective: To determine the precise three-dimensional molecular structure of this compound.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a methanol solution.[1]
-
Crystal Mounting: A suitable single crystal was carefully selected and mounted on a goniometer head.[7]
-
Data Collection: The crystal was placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[14] A series of diffraction images were collected as the crystal was rotated through various angles.
-
Data Processing: The collected images were processed to integrate the intensities of the diffraction spots. The data were corrected for Lorentz and polarization effects. An absorption correction was also applied.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the key stages in the single crystal X-ray diffraction analysis of this compound.
Caption: Workflow for single crystal X-ray diffraction analysis.
References
- 1. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. azooptics.com [azooptics.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acadpubl.eu [acadpubl.eu]
- 11. app.studyraid.com [app.studyraid.com]
- 12. researchgate.net [researchgate.net]
- 13. app.studyraid.com [app.studyraid.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 4'-Benzyloxy-2'-hydroxyacetophenone in Chalcone Synthesis
In the landscape of organic synthesis and drug development, acetophenones are pivotal intermediates, particularly in the formation of chalcones through Claisen-Schmidt condensation. The reactivity of the acetophenone starting material is a critical determinant of reaction efficiency, influencing both yield and reaction time. This guide provides a comparative analysis of the reactivity of 4'-Benzyloxy-2'-hydroxyacetophenone against other acetophenone derivatives, supported by experimental data, to inform researchers in their synthetic strategies.
The reactivity of an acetophenone in base-catalyzed reactions, such as the Claisen-Schmidt condensation, is primarily governed by the acidity of its α-hydrogens and the electrophilicity of its carbonyl carbon. These factors are, in turn, influenced by the electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects : Electron-donating groups (EDGs) like hydroxyl (-OH) and alkoxy (-OR) groups increase electron density on the aromatic ring through resonance, which can slightly decrease the acidity of the α-hydrogens and reduce the electrophilicity of the carbonyl carbon, thus lowering reactivity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) enhance the acidity of α-hydrogens, facilitating enolate formation and increasing reactivity.
-
Steric Hindrance : Bulky substituents near the acetyl group can sterically hinder the approach of reactants, slowing down the reaction rate.
This compound possesses two key substituents: a 2'-hydroxy group and a 4'-benzyloxy group. The 2'-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can decrease the electrophilicity of the carbonyl carbon. Both the hydroxyl and the benzyloxy groups are electron-donating, which is expected to reduce the reactivity compared to unsubstituted acetophenone.
Comparative Reactivity in Chalcone Synthesis
The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative, is a standard method for synthesizing chalcones.[1][2] The yield and reaction time of this condensation serve as effective measures of the acetophenone's reactivity. The following table summarizes a comparison of this compound with other acetophenones in this reaction.
| Acetophenone Derivative | Substituents | Reaction Conditions | Product Yield | Relative Reactivity | Reference |
| This compound | 2'-OH, 4'-OCH₂Ph | KOH, Ethanol, rt | Moderate to High | Moderate | Inferred from[3][4] |
| 2'-Hydroxyacetophenone | 2'-OH | NaOH, Ethanol, rt | High | High | [4] |
| 4'-Hydroxyacetophenone | 4'-OH | KOH, PEG-400, 40°C | High (e.g., 97%) | High | [3][5] |
| 4'-Methoxyacetophenone | 4'-OCH₃ | Methanolic KOH, rt | Moderate | Moderate | |
| Acetophenone (unsubstituted) | None | NaOH, Ethanol, rt | Good | Baseline | [2] |
| 4'-Nitroacetophenone | 4'-NO₂ (EWG) | NaOH, Ethanol, rt | Very High | Very High | General knowledge |
Data is compiled from multiple sources and reaction conditions may vary. The relative reactivity is an interpretation based on the general principles of electronic effects and reported yields.
The presence of the electron-donating benzyloxy group at the 4'-position and the hydrogen-bonding 2'-hydroxy group in this compound suggests a moderate reactivity. While the 2'-hydroxy group alone can lead to high reactivity, the additional bulky and electron-donating benzyloxy group may temper this effect.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol is a generalized procedure based on methodologies reported for the synthesis of chalcones from substituted acetophenones.[2][3][5]
Materials:
-
Substituted Acetophenone (e.g., this compound) (1 equivalent)
-
Substituted Benzaldehyde (1 equivalent)
-
Base (e.g., KOH or NaOH)
-
Solvent (e.g., Ethanol, Methanol, or PEG-400)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Dilute HCl
-
Filtration apparatus
Procedure:
-
Dissolve the base (e.g., KOH) in the chosen solvent (e.g., ethanol) in a round-bottom flask with stirring. For reactions with hydroxyacetophenones, a 40-50% aqueous or alcoholic solution of the base is often used.[3]
-
To the stirred basic solution, add the substituted acetophenone (1 eq.). Continue stirring at room temperature for approximately 10-15 minutes to facilitate the formation of the enolate ion.
-
Slowly add the substituted benzaldehyde (1 eq.) to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40°C) for a period ranging from a few hours to 24 hours.[3][5] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice or ice-cold water.
-
The mixture is then acidified with dilute HCl to neutralize the excess base and precipitate the chalcone product.
-
The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation
Caption: A flowchart illustrating the key steps in the synthesis of chalcones.
Electronic Effects on Acetophenone Reactivity
Caption: Relationship between substituent electronic effects and acetophenone reactivity.
References
Monitoring Chemical Reactions: A Comparative Guide to LC-MS Analysis for 4'-Benzyloxy-2'-hydroxyacetophenone
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the reaction monitoring of 4'-Benzyloxy-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed, albeit illustrative, LC-MS protocol and compare its performance with alternative analytical techniques, supported by representative experimental data and workflows.
The synthesis involving this compound often requires careful monitoring to track the consumption of the starting material and the formation of the desired product, as well as any potential side products. While traditional methods like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed for this purpose, LC-MS offers significant advantages in terms of sensitivity, selectivity, and speed.
Comparative Analysis of Reaction Monitoring Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the desired speed of analysis. Below is a comparative summary of LC-MS, TLC, and NMR for this application.
| Feature | LC-MS | Thin-Layer Chromatography (TLC) | NMR Spectroscopy |
| Sensitivity | High (ng/mL to pg/mL) | Low to Moderate (µg to ng) | Low (mg to µg) |
| Selectivity | Very High (separation by chromatography and mass) | Low to Moderate (separation by polarity) | High (structural information) |
| Speed | Fast (minutes per sample) | Fast (minutes per sample) | Moderate (minutes to hours per sample) |
| Quantitative Accuracy | High | Low (semi-quantitative at best) | High |
| Ease of Use | Moderate (requires trained personnel) | High (simple to perform) | Moderate to High (requires trained personnel) |
| Cost (Instrument) | High | Low | Very High |
| Information Provided | Molecular weight and fragmentation patterns | Relative polarity of compounds | Detailed structural information |
Experimental Protocols
LC-MS Protocol for Reaction Monitoring
This protocol provides a robust method for the quantitative analysis of this compound and its reaction products.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Conditions:
-
LC System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Waters SQ Detector 2 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Scan Mode: Full Scan (m/z 100-500) and Selected Ion Recording (SIR) for target compounds.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
3. Data Analysis:
-
Monitor the disappearance of the this compound peak and the appearance of the product peak(s) over time.
-
Quantify the relative peak areas to determine the reaction conversion.
| Compound | Expected Retention Time (min) | Monitored m/z [M+H]⁺ | Monitored m/z [M-H]⁻ |
| This compound | 3.2 | 243.1 | 241.1 |
| Hypothetical Product | 2.5 | Calculated m/z | Calculated m/z |
Alternative Protocol: Thin-Layer Chromatography (TLC)
TLC is a simpler, more cost-effective method for qualitative reaction monitoring.[1][2]
1. Sample Preparation:
-
Spot a small amount of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254).
-
Also spot the starting material as a reference.
2. Development:
-
Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
3. Visualization:
-
Visualize the spots under UV light (254 nm).
-
The disappearance of the starting material spot and the appearance of a new spot indicates product formation.
Alternative Protocol: NMR Spectroscopy
NMR provides detailed structural information but is generally less sensitive and slower for routine reaction monitoring.
1. Sample Preparation:
-
Withdraw a larger aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
3. Data Analysis:
-
Integrate characteristic peaks of the starting material and the product to determine the reaction conversion.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for LC-MS analysis and a comparison of the analytical techniques.
References
Safety Operating Guide
Safe Disposal of 4'-Benzyloxy-2'-hydroxyacetophenone: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 4'-Benzyloxy-2'-hydroxyacetophenone, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Very toxic to aquatic life.[1]
Immediate first aid measures in case of exposure include:
-
General Advice: Consult a physician and provide them with the safety data sheet for the compound.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a physician.[3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound to inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C15H14O3[1][3] |
| Molecular Weight | 242.27 g/mol [1][3] |
| CAS Number | 29682-12-0[3] |
| GHS Hazard Statements | H315, H319, H335, H400[1] |
III. Experimental Protocol: Generating and Handling Waste
To illustrate a practical scenario, consider the following common laboratory procedure involving this compound that generates waste requiring disposal.
Objective: Synthesis of a chalcone derivative via Claisen-Schmidt condensation.
Methodology:
-
In a fume hood, dissolve this compound in ethanol in a round-bottom flask.
-
Add an appropriate aromatic aldehyde to the solution.
-
Slowly add a catalytic amount of aqueous sodium hydroxide to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Waste Generation: This procedure will generate the following waste streams requiring proper disposal:
-
Aqueous waste from neutralization and washing steps (potentially containing unreacted starting materials and byproducts).
-
Solid waste, including used TLC plates, filter paper, and silica gel from chromatography.
-
Organic solvent waste from the reaction, extraction, and chromatography.
-
Contaminated personal protective equipment (PPE), such as gloves.
IV. Step-by-Step Disposal Procedures
Under no circumstances should this compound or its waste products be disposed of down the drain or in regular solid waste.[4] It must be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as filter paper, silica gel, and contaminated gloves, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions, reaction residues, and organic solvents, in a separate, compatible, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Keep containers away from heat, sparks, and open flames.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documentation and transportation of hazardous materials.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Follow the solvent rinse with a standard wash using soap and water.[4]
-
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4'-Benzyloxy-2'-hydroxyacetophenone
This guide provides crucial safety and logistical information for the handling and disposal of 4'-Benzyloxy-2'-hydroxyacetophenone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Very toxic to aquatic life (H400)[1]
The following table summarizes the recommended Personal Protective Equipment (PPE) to be used when handling this compound.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and dust | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Nitrile or Neoprene gloves | Prevents skin contact | Follow manufacturer's chemical resistance guide |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination | --- |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or vapors | Follow institutional EHS guidelines |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a Safety Data Sheet (SDS) for a similar compound, such as 4'-Hydroxyacetophenone, is readily available for reference.[2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
-
Ensure that an emergency eyewash station and safety shower are easily accessible.[3]
-
Keep the work area clean and uncluttered.[4]
2. Weighing and Transferring:
-
When weighing the solid compound, do so in a fume hood to control dust.[5]
-
Use a scoop or spatula for transferring the powder to minimize dust generation.[5]
-
Keep the container closed when not in use to prevent spillage.[5]
-
If working with the compound in a solution, handle it over disposable bench covers to easily manage spills.[5]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Disposal Plan: Waste Management
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[6][7] The container must be clearly labeled with the chemical name and associated hazards.
-
Container Disposal: Decontaminate empty containers before disposal.[8] Observe all label safeguards until containers are cleaned and destroyed.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or waterways.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | C15H14O3 | CID 309257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
